Evodine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJTUUHDKCPQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Evodine in cancer cells?
An In-depth Technical Guide to the Mechanism of Action of Evodiamine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodiamine is a quinolone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa. Extensive research has demonstrated its potent anti-cancer activities across a wide range of malignancies, including those of the breast, lung, liver, colon, and pancreas, as well as leukemia and melanoma.[1][2][3][4] Evodiamine exerts its pleiotropic effects by modulating a complex network of cellular processes and signaling pathways. This technical guide provides a comprehensive overview of its mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It details the specific signaling cascades affected, presents key quantitative data, outlines representative experimental protocols, and visualizes complex pathways to facilitate a deeper understanding for research and development applications.
Core Anti-Cancer Mechanisms of Action
Evodiamine's efficacy stems from its ability to simultaneously target multiple fundamental processes that are critical for cancer cell survival, proliferation, and dissemination.
Induction of Apoptosis
A primary mechanism of Evodiamine is the induction of programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
-
Intrinsic Pathway: Evodiamine alters the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1] Released cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of effector caspases like caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[1][5][6][7]
-
Extrinsic Pathway: The compound has been shown to enhance the cleavage of caspase-8, a key initiator of the extrinsic pathway.[1][6] In some cancer models, Evodiamine upregulates death receptors like DR4 and DR5, sensitizing cells to apoptosis induced by ligands such as TRAIL.[2]
-
Caspase-Independent Pathway: In certain cell lines, such as human leukemia U937 cells, Evodiamine can induce apoptosis through a caspase-independent mechanism involving the translocation of apoptosis-inducing factor (AIF) into the nucleus.[2]
Cell Cycle Arrest
Evodiamine potently inhibits cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[1][4] This arrest prevents cells from entering mitosis, thereby halting their division. The mechanism involves the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclins and CDKs: It reduces the expression of critical G2/M checkpoint regulators, including Cyclin A, Cyclin B1, and their associated cyclin-dependent kinase, cdc2 (CDK1).[1][6]
-
Modulation of Checkpoint Proteins: Evodiamine has been observed to increase the phosphorylation of cdc25c at Ser216, an inhibitory modification that prevents it from activating the cdc2/Cyclin B1 complex, thus enforcing the G2/M block.[1]
In some cancer types, such as colorectal cancer, Evodiamine may also induce arrest at the G0/G1 or S phase.[5][8]
Inhibition of Invasion and Metastasis
Metastasis is a major cause of cancer-related mortality, and Evodiamine has demonstrated significant anti-metastatic properties.[4][9]
-
Suppression of Cell Migration and Invasion: It inhibits the migratory and invasive capabilities of various cancer cells, including colon, lung, and osteosarcoma cells.[1][9] This effect is achieved in part by suppressing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a critical step in invasion.[9]
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Evodiamine can reverse or inhibit EMT, a process where cancer cells lose their epithelial characteristics and gain migratory, mesenchymal properties. It achieves this by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin and vimentin.[10]
Anti-Angiogenesis
Evodiamine hinders the formation of new blood vessels (angiogenesis), a process essential for tumor growth and expansion. It directly inhibits the tube formation of human umbilical vein endothelial cells (HUVECs) and decreases the expression of the key signaling protein, Vascular Endothelial Growth Factor (VEGF).[2]
Inhibition of Topoisomerases
Evodiamine acts as a dual catalytic inhibitor of both topoisomerase I and II, nuclear enzymes that are vital for resolving DNA topological stress during replication and transcription.[11] Unlike topoisomerase poisons such as camptothecin, Evodiamine does not trap the topoisomerase-DNA cleavage complex but rather inhibits the catalytic activity of the enzymes. This distinct mechanism allows it to show efficacy even in cancer cells that have developed resistance to other topoisomerase inhibitors.[11]
Quantitative Data Presentation
Table 1: IC50 Values of Evodiamine in Various Cell Lines
The half-maximal inhibitory concentration (IC50) indicates the potency of Evodiamine in inhibiting cell proliferation.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| U2OS | Osteosarcoma | 6 | [1] |
| HepG2 | Liver Cancer | 20 | [3] |
| PLHC-1 | Liver Cancer | 20 | [3] |
| U87 | Glioblastoma | 12 | [2] |
| B16-F10 | Melanoma | 2.4 | [12] |
| LLC | Lewis Lung Carcinoma | 4.8 | [12] |
| Colon 26-L5 | Colon Carcinoma | 3.7 | [12] |
| hFOB 1.19 | Normal Osteoblast | 105 | [1] |
| THLE-2 | Normal Liver | 100 | [3] |
Note: The significantly higher IC50 values in normal cell lines suggest a degree of cancer cell selectivity.
Table 2: Modulation of Key Regulatory Proteins by Evodiamine
| Protein | Pathway/Process | Effect of Evodiamine | Consequence |
| Bax | Apoptosis | Upregulation | Promotes Apoptosis |
| Bcl-2 | Apoptosis | Downregulation | Promotes Apoptosis |
| Cleaved Caspase-3, -8, -9 | Apoptosis | Upregulation | Activates Apoptosis |
| Cleaved PARP | Apoptosis | Upregulation | Marker of Apoptosis |
| Cyclin B1, cdc2 | Cell Cycle (G2/M) | Downregulation | G2/M Arrest |
| p-PI3K, p-Akt, p-mTOR | PI3K/Akt Signaling | Downregulation | Inhibits Survival/Proliferation |
| p-ERK, p-JNK, p-p38 | MAPK Signaling | Modulation (often activation of JNK/p38) | Promotes Apoptosis |
| p-STAT3 | STAT3 Signaling | Downregulation | Inhibits Proliferation/Survival |
| β-catenin | Wnt Signaling | Downregulation | Inhibits Stemness/Proliferation |
| MMP-2, MMP-9 | Metastasis | Downregulation | Inhibits Invasion |
| VEGF | Angiogenesis | Downregulation | Inhibits Angiogenesis |
Key Signaling Pathways Modulated by Evodiamine
Evodiamine's anti-cancer effects are mediated through the disruption of multiple oncogenic signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation; it is often hyperactivated in cancer. Evodiamine effectively inhibits this pathway by downregulating the phosphorylation of key components, including PI3K, Akt, and mTOR.[5] Deactivation of this pathway contributes directly to Evodiamine's pro-apoptotic and anti-proliferative effects.[3]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 subfamilies, regulates diverse cellular activities. While ERK is often associated with proliferation, the JNK and p38 pathways are typically activated by cellular stress and can promote apoptosis. Evodiamine has been shown to induce apoptosis by activating the JNK and p38 MAPK signaling cascades in glioma and ovarian cancer cells.[5] Conversely, it can also inhibit the pro-proliferative Raf/MEK/ERK signaling pathway in other cancers like osteosarcoma.[1]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation, survival, and angiogenesis. Evodiamine effectively suppresses both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705.[8] It achieves this, in part, by inducing the expression of the phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[8] This leads to the downregulation of STAT3 target genes like Bcl-2 and Cyclin D1, contributing to apoptosis and cell cycle arrest.[8]
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and is frequently hijacked by cancers to maintain cancer stem cell (CSC) populations and drive proliferation. Evodiamine has been identified as an inhibitor of this pathway. It can suppress the expression of β-catenin and its downstream targets, c-Myc and Cyclin D1.[8] By targeting the Wnt pathway, Evodiamine may eliminate cancer stem cells, which are often responsible for tumor recurrence and chemoresistance.[8]
Other Key Pathways
-
NF-κB Pathway: Evodiamine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls genes involved in inflammation, immunity, survival, and invasion.[9]
-
Endoplasmic Reticulum (ER) Stress: In non-small cell lung cancer, Evodiamine has been shown to induce apoptosis by activating the ER stress pathway, indicated by the upregulation of proteins like GRP78 and IRE1.[6]
Detailed Experimental Protocols
The following are standardized, representative protocols for key assays used to elucidate the mechanism of action of Evodiamine.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells (e.g., U2OS, HepG2) into a 96-well plate at a density of 1-2 × 10⁴ cells/well and allow them to adhere for 24 hours.[1]
-
Treatment: Treat cells with various concentrations of Evodiamine (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Plate cells and treat with Evodiamine as described for the MTT assay for 24-48 hours. Include positive and negative controls.[16]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells once with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Evodiamine for 24 hours. Harvest approximately 1-3 x 10⁶ cells.[1][17]
-
Fixation: Wash cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours (or overnight).[1][17]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100-250 µg/mL) in PBS.[1][18]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[1]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.[19]
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) and coat the upper surface with a thin layer of Matrigel (diluted in serum-free medium). Incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this coating step is omitted.[9][20]
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 2-5 × 10⁴ cells into the upper chamber.[9][20]
-
Chemoattractant: Add complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.[9][20] Add different concentrations of Evodiamine to the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[20]
-
Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol or 70% ethanol, and then stain with 0.1% crystal violet.[9][20]
-
Quantification: Wash the inserts and allow them to air dry. Count the number of stained, invaded cells in several random fields under an inverted microscope.[9]
Conclusion and Future Directions
Evodiamine is a promising natural compound with a multi-faceted mechanism of action against cancer cells. It effectively induces apoptosis, causes cell cycle arrest, and inhibits metastasis by modulating a network of critical signaling pathways, including PI3K/Akt, MAPK, STAT3, and Wnt/β-catenin. Its ability to act as a dual topoisomerase inhibitor further broadens its therapeutic potential. The selectivity of Evodiamine for cancer cells over normal cells, as suggested by comparative IC50 data, enhances its appeal as a potential chemotherapeutic agent.[1][3]
Despite these promising findings, challenges such as poor bioavailability remain.[4] Future research should focus on the development of novel drug delivery systems (e.g., nanoparticles) and synthetic analogs to improve its pharmacokinetic properties. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic efficacy and safety of Evodiamine as a standalone or combination therapy in the treatment of various cancers.
References
- 1. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evodiamine inhibits migration and invasion by Sirt1-mediated post-translational modulations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evodiamine Exhibits Anti-Bladder Cancer Activity by Suppression of Glutathione Peroxidase 4 and Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. snapcyte.com [snapcyte.com]
The Pharmacological Profile of Evodine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the multifaceted pharmacological properties of evodine, an alkaloid isolated from Evodia rutaecarpa, this document serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug discovery and development. This compound has demonstrated significant therapeutic potential across a spectrum of preclinical models, exhibiting anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and metabolic activities.
Anti-Cancer Properties
This compound has emerged as a promising candidate in oncology, demonstrating potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
In Vitro Anti-Proliferative and Cytotoxic Activity
This compound consistently exhibits dose-dependent inhibition of proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 29 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 59 | [1] |
| BT-474 | Breast Adenocarcinoma | 55 | [1] |
| AGS | Gastric Cancer | Not specified | [2] |
| MKN45 | Gastric Cancer | Not specified | [2] |
| SH-SY5Y | Neuroblastoma | Total inhibition at 10 µM | [3] |
| MCF-7 | Mammary Carcinoma | 60% inhibition at 10 µM | [3] |
| HS24 | Lung Carcinoma | 36.3% inhibition at 10 µM | [3] |
Induction of Apoptosis
A primary mechanism underlying this compound's anti-cancer effects is the induction of programmed cell death, or apoptosis. This is characterized by a cascade of molecular events, including the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).
Studies have shown that this compound treatment leads to a dose- and time-dependent increase in apoptotic cells in gastric cancer cell lines AGS and MKN45.[2] This is accompanied by the cleavage of caspase-3, -7, -8, and -9, and a corresponding decrease in the full-length form of PARP, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[2]
In Vivo Anti-Tumor Efficacy
The anti-tumor potential of this compound has been validated in preclinical animal models. In xenograft models, where human tumor cells are implanted into immunodeficient mice, administration of this compound has been shown to significantly inhibit tumor growth. For instance, treatment with certain compounds has resulted in tumor growth inhibition of up to 61% in bladder cancer xenografts and between 60-99% in colon 38 carcinoma models.[4][5]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties, further contributing to its anti-cancer profile. In assays such as the chick chorioallantoic membrane (CAM) model, this compound has been shown to inhibit the formation of new blood vessels.[6][7]
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory activity, primarily through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production.
Inhibition of Nitric Oxide (NO) Production
In murine macrophage cell lines such as RAW 264.7, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 value for this inhibitory effect has been reported to be in the micromolar range, comparable to known iNOS inhibitors.[8] For instance, some compounds have shown IC50 values for NO release inhibition around 3.1 ± 1.1 µM.[9]
Modulation of Inflammatory Cytokines
This compound can suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11] This effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway.
Neuroprotective Properties
This compound has demonstrated neuroprotective effects in various in vitro models of neuronal damage, suggesting its potential in the treatment of neurodegenerative diseases.
Protection Against Glutamate-Induced Excitotoxicity
In hippocampal neuronal cell lines like HT22, this compound has been shown to protect against glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative disorders.[12][13][14][15][16] Treatment with this compound can improve cell viability and reduce neuronal apoptosis in the presence of toxic glutamate concentrations.[12] For example, in some studies, a 50% reduction in cell death was observed at a glutamate concentration of 15 mM, and neuroprotective agents were able to mitigate this effect.[12]
Cardiovascular Properties
This compound exerts notable effects on the cardiovascular system, primarily manifesting as vasorelaxation.
Vasorelaxant Effect
In isolated rat aortic rings pre-contracted with agents like phenylephrine, this compound induces a dose-dependent relaxation.[17][18][19][20] This effect is at least partially endothelium-dependent and may involve the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. The half-maximal effective concentration (EC50) for this vasorelaxant effect has been reported to be in the micromolar range.[21]
Metabolic Properties
This compound has shown potential in modulating metabolic processes, particularly in the context of adipogenesis.
Inhibition of Adipocyte Differentiation
In 3T3-L1 preadipocyte cell lines, a common model for studying adipogenesis, this compound has been shown to inhibit differentiation into mature adipocytes.[9][22][23][24][25] This is evidenced by a reduction in lipid accumulation, as visualized by Oil Red O staining, and a decrease in the expression of key adipogenic marker genes. Some studies have shown an 86% inhibition of lipid accumulation at a concentration of 10 µM.[9]
Key Signaling Pathways Modulated by this compound
The diverse pharmacological effects of this compound are attributable to its ability to modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[9]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation status of key MAPK members, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound modulates the MAPK/ERK signaling pathway.
Akt Signaling Pathway
The Akt (or Protein Kinase B) pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to influence the phosphorylation of Akt, leading to the downstream regulation of proteins involved in apoptosis and cell growth.[2]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.
In Vitro Anti-Proliferative Assay (MTT/WST-1 Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or WST-1 reagent is added to each well and incubated for a period (e.g., 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and time points.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[2]
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[8][22][26]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of Akt, ERK, p65) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][22][26]
In Vivo Xenograft Tumor Model
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of the mice.[10][27][28]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[10][27][28]
Vasorelaxation Assay in Isolated Rat Aorta
-
Aortic Ring Preparation: The thoracic aorta is excised from a rat and cut into rings. The endothelium may be mechanically removed for some experiments.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂/5% CO₂.
-
Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.[17][18][19][20]
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement: The changes in isometric tension are recorded, and the relaxation is expressed as a percentage of the pre-contraction. EC50 values are calculated from the concentration-response curves.[21]
Adipocyte Differentiation Assay (Oil Red O Staining)
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: this compound is added to the culture medium at various concentrations during the differentiation period.
-
Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.[3][23][29][30][31]
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the dye is eluted from the cells with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm). The extent of differentiation is expressed as a percentage of the untreated control.[3][23][29][30][31]
Conclusion
This compound, a natural alkaloid from Evodia rutaecarpa, presents a compelling pharmacological profile with significant potential for therapeutic development. Its robust anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and metabolic properties, underpinned by its modulation of key signaling pathways, warrant further investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this compound as a promising therapeutic agent. Further preclinical and clinical studies are essential to fully elucidate its efficacy and safety profile in human diseases.
References
- 1. Antiproliferative evaluation of isofuranodiene on breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative/cytotoxic activity of molecular iodine and iodolactones in various human carcinoma cell lines. No interfering with EGF-signaling, but evidence for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Inhibitory Effect of YM976 on Adipocyte Differentiation | MDPI [mdpi.com]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Protective Role of E-64d in Hippocampal Excitotoxic Neuronal Injury Induced by Glutamate in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. The vasorelaxatory effect of the milrinone on the preconstricted rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Blockade of adipocyte differentiation by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Curcumin inhibits adipocyte differentiation through modulation of mitotic clonal expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. An unbiased metric of antiproliferative drug effect in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Evodine: A Deep Dive into its Modulation of Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodine, a quinolone alkaloid derived from the plant Evodia rutaecarpa, has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a primary focus on its modulation of key signaling pathways. Extensive research demonstrates that this compound's principal mechanism of action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. Furthermore, emerging evidence highlights its role in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. This document synthesizes the current understanding of this compound's interaction with these inflammatory pathways, presenting quantitative data on its inhibitory effects, detailing relevant experimental protocols, and visualizing the complex signaling networks involved. While its influence on the NF-κB and MAPK pathways is well-documented, the direct effects of this compound on the JAK-STAT and Nrf2 signaling pathways remain areas for future investigation.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is tightly regulated by a network of intracellular signaling pathways that orchestrate the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound, an alkaloid extracted from Evodia rutaecarpa, has been traditionally used in Chinese medicine for its therapeutic properties. Modern scientific investigation has substantiated its anti-inflammatory potential, making it a promising candidate for the development of novel anti-inflammatory drugs. This guide delves into the core mechanisms by which this compound exerts its effects, providing a technical resource for researchers and drug development professionals.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
This compound has been consistently shown to be a potent inhibitor of the NF-κB signaling pathway. Its primary mode of action involves the direct inhibition of IKK activation. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby preventing the transcription of its downstream targets.
Quantitative Effects on NF-κB Pathway Components
The following table summarizes the quantitative data on the inhibitory effects of this compound on key components of the NF-κB signaling pathway and its downstream targets.
| Target Molecule | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| p-IκBα | RAW 264.7 macrophages | LPS-stimulated | Dose-dependent decrease | [1] |
| NF-κB (p65) Nuclear Translocation | RAW 264.7 macrophages | LPS-stimulated | Significantly inhibited | [2] |
| COX-2 Expression | RAW 264.7 macrophages | Hypoxia-induced | Concentration-dependent repression | [3][4] |
| iNOS Expression | RAW 264.7 macrophages | Hypoxia-induced | Concentration-dependent repression | [3][4] |
| TNF-α Production | Alzheimer's disease mouse model | STZ-induced | 39.8% reduction with 100 mg/kg/day | [5] |
| IL-1β Production | Alzheimer's disease mouse model | STZ-induced | 44.9% reduction with 100 mg/kg/day | [5] |
| IL-6 Production | Alzheimer's disease mouse model | STZ-induced | 39.8% reduction with 100 mg/kg/day | [5] |
| IL-8 Production | AGS cells | H. pylori-infected | 27% decrease compared to infected cells | [6] |
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical regulators of inflammation. These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate a range of downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.
This compound has been shown to modulate the MAPK signaling pathway, contributing to its overall anti-inflammatory effect. Studies have demonstrated that this compound can inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby suppressing the activation of this key inflammatory cascade.
Quantitative Effects on MAPK Pathway Components
Quantitative data on the dose-dependent effects of this compound on MAPK signaling are still emerging. However, studies have consistently shown a reduction in the phosphorylated (active) forms of these kinases.
| Target Molecule | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| p-p38 | Mouse mammary epithelial cells | LPS-induced | Decreased ratio of p-p38/p38 | [7] |
| p-JNK | Mouse mammary epithelial cells | LPS-induced | Decreased ratio of p-JNK/JNK | [7] |
| p-ERK1/2 | Mouse mammary epithelial cells | LPS-induced | Decreased ratio of p-ERK1/2/ERK1/2 | [7] |
Other Potential Signaling Pathways
While the roles of NF-κB and MAPK are the most extensively studied in the context of this compound's anti-inflammatory action, other pathways may also be involved.
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. While a study on an extract of Evodiae Fructus (which contains this compound) showed downregulation of the JAK-STAT pathway, direct evidence of this compound's specific effects on this pathway in inflammation is currently lacking.
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response and has anti-inflammatory functions. There is currently no direct evidence to suggest that this compound activates the Nrf2 pathway as part of its anti-inflammatory mechanism.
Further research is warranted to elucidate the potential role of this compound in modulating these and other signaling pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) and HaCaT (human keratinocytes) are commonly used cell lines.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in vitro.
-
This compound Treatment: Cells are typically pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before the addition of the inflammatory stimulus.
Western Blot Analysis for Signaling Proteins
Western blotting is a standard technique to detect and quantify the expression and phosphorylation status of key signaling proteins.
Protocol Outline:
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis based on molecular weight.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.
Protocol Outline:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the cytokine standard are added to the wells.
-
Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.
-
Enzyme Conjugate Incubation: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential primarily through the robust inhibition of the NF-κB signaling pathway and modulation of the MAPK cascade. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases.
Future research should focus on:
-
Obtaining more extensive quantitative data: Determining the IC50 values of this compound for the inhibition of various inflammatory mediators and signaling molecules across a broader range of cell types and inflammatory models.
-
Elucidating the role of other signaling pathways: Investigating the direct effects of this compound on the JAK-STAT and Nrf2 pathways to gain a more complete understanding of its anti-inflammatory profile.
-
In vivo efficacy and safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic efficacy, safety, and pharmacokinetic profile of this compound in relevant disease models.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this compound as a novel anti-inflammatory agent.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Vesicle Isolation and Analysis by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Evodine in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodine, a quinolone alkaloid derived from the fruit of Evodia rutaecarpa, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging preclinical evidence has highlighted its neuroprotective properties across various models of neurodegenerative diseases. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several preclinical models, demonstrating its potential to mitigate neuronal damage and improve functional outcomes. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotective Effects of this compound in an Alzheimer's Disease Model (ICV-STZ Induced Cognitive Deficits in Mice)
| Parameter | Control Group | STZ Group | STZ + this compound (50 mg/kg) | STZ + this compound (100 mg/kg) | Reference |
| Behavioral Outcomes | |||||
| Novel Object Recognition Index | Normal | Impaired | Improved | Significantly Improved | [1][2][3] |
| Morris Water Maze Escape Latency | Normal | Increased | Reduced | Significantly Reduced | [1][2][3] |
| Biochemical Markers (Hippocampus) | |||||
| Acetylcholinesterase (AChE) Activity | Baseline | Significantly Increased | Reduced | Significantly Reduced by 50.3% | [2][4] |
| Malondialdehyde (MDA) Level | Baseline | Increased by 89.8% | Reduced | Significantly Reduced by 35.3% | [2] |
| Glutathione (GSH) Activity | Baseline | Reduced by 52.9% | Increased | Significantly Increased by 82.2% | [2] |
| Superoxide Dismutase (SOD) Activity | Baseline | Reduced by 52.3% | Increased | Significantly Increased by 73.2% | [2] |
| Inflammatory Cytokines (Hippocampus) | |||||
| TNF-α Level | Baseline | Elevated | Reduced | Significantly Reduced by 39.8% | [2] |
| IL-1β Level | Baseline | Elevated | Reduced | Significantly Reduced by 44.9% | [2] |
| IL-6 Level | Baseline | Elevated | Reduced | Significantly Reduced by 39.8% | [2] |
| Signaling Proteins (Hippocampus) | |||||
| p-AKT Expression | Baseline | Decreased | Increased | Increased by 31.0% | [2] |
| p-GSK-3β Expression | Baseline | Decreased | Increased | Increased by 39.7% | [2] |
| p-p65-NF-κB Expression | Baseline | Increased | Decreased | Decreased by 31.6% | [2] |
| p-IκB-α Expression | Baseline | Increased | Decreased | Decreased by 43.4% | [2] |
Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Model (6-OHDA-Challenged SK-N-SH Cells)
| Parameter | Control Group | 6-OHDA Group | 6-OHDA + this compound (1 µM) | 6-OHDA + this compound (10 µM) | Reference |
| Cellular Outcomes | |||||
| Cell Viability | 100% | Significantly Reduced | Increased | Significantly Increased | [5][6] |
| Apoptosis Rate | Baseline | Significantly Increased | Reduced | Significantly Reduced | [5][6] |
| Oxidative Stress Markers | |||||
| Lactate Dehydrogenase (LDH) Activity | Baseline | Increased | Reduced | Significantly Reduced | [5][6] |
| Glutathione (GSH) Content | Baseline | Decreased | Increased | Significantly Increased | [5][6] |
| Inflammatory Cytokines | |||||
| IL-1β Level | Baseline | Increased | Reduced | Significantly Reduced | [7] |
| IL-6 Level | Baseline | Increased | Reduced | Significantly Reduced | [7] |
| IL-18 Level | Baseline | Increased | Reduced | Significantly Reduced | [7] |
| Apoptosis-Related Proteins | |||||
| Bax Expression | Baseline | Increased | Decreased | Significantly Decreased | [5][6] |
| Bcl-2 Expression | Baseline | Decreased | Increased | Significantly Increased | [5][6] |
Table 3: Neuroprotective Effects of this compound in a Cerebral Ischemia Model (MCAO in Rats)
| Parameter | Sham Group | MCAO Group | MCAO + this compound (Low Dose) | MCAO + this compound (High Dose) | Reference |
| Neurological Deficit Score | 0 | Significantly Increased | Reduced | Significantly Reduced | [8] |
| Infarct Volume | 0 | Significantly Increased | Reduced | Significantly Reduced | [8] |
| Signaling Proteins (Infarct Penumbra) | |||||
| Bcl-2 Expression | Baseline | Decreased | Increased | Significantly Increased | [8] |
| β-catenin Expression | Baseline | Decreased | Increased | Significantly Increased | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's neuroprotective effects.
In Vivo Model of Alzheimer's Disease: Intracerebroventricular (ICV) Injection of Streptozotocin (STZ)
-
Animal Model: Male Kunming mice are used.[2]
-
Procedure:
-
Mice are anesthetized and placed in a stereotaxic apparatus.[2]
-
A midline sagittal incision is made on the scalp to expose the bregma.
-
STZ (3 mg/kg) is dissolved in sterile saline and injected bilaterally into the lateral ventricles using a Hamilton syringe.[2][3][4]
-
The injection is performed twice on alternate days (day 1 and day 3).[2][3][4]
-
The control group receives an equivalent volume of saline.
-
-
This compound Administration: this compound (50 or 100 mg/kg) is administered orally once daily for 21 days, starting from the first day of STZ injection.[2][3][4]
In Vitro Model of Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity
-
Cell Line: Human neuroblastoma SK-N-SH cells are used.[5][6]
-
Procedure:
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 µM, 10 µM) for a specified period before the addition of 6-OHDA.[5][6]
Behavioral Assessment: Morris Water Maze
-
Apparatus: A circular water tank (120-150 cm in diameter) is filled with opaque water (maintained at 22 ± 2°C).[9] A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants.[9][10]
-
Procedure:
-
Acquisition Phase: Mice undergo training for 5 consecutive days, with 2-4 trials per day.[9] In each trial, the mouse is released from one of four starting positions and allowed to swim and find the hidden platform. The time taken to reach the platform (escape latency) is recorded.[10] If the mouse fails to find the platform within 60-90 seconds, it is gently guided to it.[11][12]
-
Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60-90 seconds.[12] The time spent in the target quadrant where the platform was previously located is recorded to assess spatial memory.[10]
-
Biochemical Analysis: Western Blotting for Signaling Proteins
-
Sample Preparation: Hippocampal or cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[13][14] Protein concentration is determined using a BCA or Bradford assay.[14]
-
Procedure:
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[14]
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, p-GSK-3β, p-NF-κB, β-actin).[14]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[14]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Caption: Signaling pathways modulated by this compound for neuroprotection.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The preclinical data strongly suggest that this compound holds significant promise as a neuroprotective agent. Its multifaceted mechanism of action, involving the suppression of neuroinflammation and oxidative stress, and the modulation of key signaling pathways such as AKT/GSK-3β and NF-κB, provides a solid foundation for its further development. This technical guide summarizes the current state of knowledge and provides practical information for researchers aiming to build upon these findings. Future studies should focus on elucidating the complete pharmacokinetic and safety profile of this compound and its derivatives to pave the way for potential clinical applications in the treatment of neurodegenerative diseases.
References
- 1. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease | springerprofessional.de [springerprofessional.de]
- 2. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of evodiamine in experimental paradigm of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. wsr-j.org [wsr-j.org]
- 9. researchgate.net [researchgate.net]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UC Davis - Morris Water Maze [protocols.io]
- 13. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Alkaloid Evodine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodine is a naturally occurring quinazolinocarboline alkaloid demonstrating a range of promising biological activities, most notably potent antitumor effects. This technical guide provides an in-depth exploration of the chemical structure of this compound and a detailed examination of its synthesis, with a focus on a highly efficient one-pot total synthesis methodology. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate further research and development.
Chemical Structure of this compound
This compound, with the chemical formula C₁₉H₁₇N₃O, is a tryptamine-derived indole alkaloid.[1] Its core structure is a pentacyclic ring system, specifically a 6/5/6/6/6 fused ring system, which is responsible for its unique chemical properties and biological activities.[2] The molecule possesses a rigid, planar architecture which is a key feature for its interaction with biological targets.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of the alkaloid this compound.
Synthesis of this compound
The total synthesis of this compound has been an area of significant interest for organic chemists due to its complex structure and therapeutic potential. Several synthetic routes have been developed, with a notable advancement being the development of a one-pot total synthesis. This approach offers high efficiency by minimizing the need for purification of intermediates, thereby saving time and resources.
A highly effective one-pot synthesis of this compound and its analogues has been achieved through a three-component reaction involving a continuous biscyclization.[3] This method demonstrates good functional group tolerance and utilizes triethoxymethane as a crucial cosolvent for this rapid transformation.[3]
Overview of the One-Pot Synthesis Workflow
The one-pot synthesis of this compound typically involves the reaction of three key components: tryptamine, an anthranilic acid derivative (such as N-methylanthranilic acid), and a one-carbon source, which facilitates the double cyclization. The use of ball milling conditions has also been explored as a green and sustainable alternative to traditional solution-based synthesis, yielding this compound analogues in good yields.[4]
The following diagram illustrates the general workflow for the one-pot synthesis of this compound.
Caption: General workflow for the one-pot synthesis of this compound.
Quantitative Data for the One-Pot Synthesis of Evodiamine
The efficiency of the one-pot synthesis of this compound is highlighted by the yields achieved under specific reaction conditions. The following table summarizes the quantitative data for a representative one-pot synthesis.
| Step | Starting Materials | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | Tryptamine, N-Methylanthranilic Acid | Triethoxymethane, p-Toluenesulfonic acid (p-TsOH) | Heating | Evodiamine | 70-85%[3] |
Note: Yields can vary depending on the specific substrates and reaction conditions used.
Experimental Protocols
The following is a detailed experimental protocol for the one-pot total synthesis of this compound, based on reported literature.[3]
Materials and Reagents
-
Tryptamine
-
N-Methylanthranilic acid
-
Triethoxymethane
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure
-
Reaction Setup: To a solution of tryptamine (1.0 eq) and N-methylanthranilic acid (1.0 eq) in an anhydrous solvent, add triethoxymethane (as both reagent and cosolvent).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Biological Activity and Signaling Pathways
This compound has been the subject of extensive pharmacological research and has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[2] Its anti-cancer properties are of particular interest, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines.[5]
The anti-tumor activity of this compound is often attributed to its ability to interfere with multiple cellular signaling pathways. For instance, some this compound derivatives have been found to act as dual inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells.[6]
The following diagram depicts a simplified signaling pathway potentially targeted by this compound in cancer cells.
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
Conclusion
This compound remains a molecule of significant interest in the field of natural product chemistry and drug discovery. The development of efficient synthetic methodologies, such as the one-pot total synthesis, provides researchers with greater access to this complex alkaloid and its analogues for further investigation. A thorough understanding of its chemical structure and synthesis is crucial for the design and development of novel therapeutic agents based on the this compound scaffold. This technical guide serves as a foundational resource to aid in these ongoing research efforts.
References
- 1. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of bioactive evodiamine and rutaecarpine analogues under ball milling conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Evodine: A Technical Guide to Its Natural Sources and Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodine, a furoquinoline alkaloid, is a natural product found predominantly in the plant species Tetradium ruticarpum. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway in plants, and detailed experimental methodologies for its extraction, purification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this bioactive compound.
Natural Sources of this compound
This compound is primarily isolated from the fruits of Tetradium ruticarpum (A. Juss.) T.G. Hartley, a plant belonging to the Rutaceae family. This species was formerly known as Evodia rutaecarpa (Juss.) Benth., and much of the scientific literature refers to it by this synonym. The unripe, dried fruits of this plant, known in traditional Chinese medicine as "Wu-Zhu-Yu," are the most significant natural source of this compound and other related alkaloids.[1][2][3]
Quantitative Analysis of this compound Content
The concentration of this compound in the fruits of Tetradium ruticarpum can vary depending on the geographical origin, harvest time, and processing methods.[4] Several studies have quantified the amount of this compound and other major alkaloids in the plant material.
| Plant Material | Compound | Concentration Range | Analytical Method | Reference |
| Fruits of Tetradium ruticarpum | This compound | Higher concentration compared to evodiamine and rutaecarpine | HPLC | [5] |
| Crude Extract of Evodia rutaecarpa | Evodiamine | 16.56% | HPLC | [6] |
| Crude Extract of Evodia rutaecarpa | Rutaecarpine | 12.62% | HPLC | [6] |
| Crude Extract of Evodia rutaecarpa | Evocarpine | 13.71% | HPLC | [6] |
Biosynthesis of this compound
The biosynthesis of this compound, a furoquinoline alkaloid, is believed to originate from the shikimate pathway, with anthranilic acid serving as a key precursor.[7][8] While the complete enzymatic pathway has not been fully elucidated in Tetradium ruticarpum, a proposed pathway can be constructed based on known biosynthetic steps for related quinoline and furoquinoline alkaloids.[7][9][10]
A pivotal study on the biosynthesis of 2-alkylquinolone alkaloids in Evodia rutaecarpa has identified two novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS).[9][10][11] These enzymes are involved in the condensation of N-methylanthraniloyl-CoA and a fatty acyl-CoA with malonyl-CoA to form the quinolone ring structure. This finding provides a strong foundation for understanding the initial steps of this compound biosynthesis.
The formation of the furan ring is thought to occur through the prenylation of a quinoline intermediate, followed by oxidative cyclization.[7]
Proposed Biosynthetic Pathway of this compound
References
- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Processing and Polyherbal Formulation of Tetradium ruticarpum (A. Juss.) Hartley: Phytochemistry, Pharmacokinetics, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-13C heteronuclear single quantum coherence NMR evidence for iodination of natural organic matter influencing organo-iodine mobility in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary In Vitro Studies on Evodine's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodine, a quinolone alkaloid extracted from the unripe fruit of Evodia rutaecarpa (Wu-Zhu-Yu), has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary in vitro studies have demonstrated its potential as a multi-target agent with promising anti-cancer, anti-inflammatory, and neuroprotective properties. However, understanding its bioactivity also necessitates a thorough evaluation of its potential toxicities, such as cardiotoxicity. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency. These values are crucial for comparing its efficacy across different cancer types and for guiding dose selection in further preclinical studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Assay Method |
| Colorectal Cancer | HT29 | 24 | 30 | Cell Viability Assay |
| Colorectal Cancer | HCT116 | 24 | 15 | Cell Viability Assay |
| Colorectal Cancer | HCT116 | 48 | 15 | Cell Viability Assay |
| Pancreatic Cancer | PANC-1 | 48 | ~2 | CCK-8 Assay[1] |
| Pancreatic Cancer | SW1990 | 48 | ~2 | CCK-8 Assay[1] |
| Breast Cancer | MCF-7 | Not Specified | Not Specified | Not Specified |
| Tongue Cancer | CAL-27 | 48 | Not Specified | Not Specified |
| Tongue Cancer | Tca8113 | 48 | Not Specified | Not Specified |
Experimental Protocols
A clear understanding of the methodologies employed in in vitro studies is paramount for the replication and extension of research findings. This section details the key experimental protocols used to assess this compound's bioactivity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Cell Counting Kit-8 (CCK-8) Assay:
-
Principle: Similar to the MTT assay, the CCK-8 assay is a colorimetric method used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.
-
Protocol:
-
Seed pancreatic cancer cells (PANC-1 and SW1990) in 96-well plates.
-
Treat the cells with different concentrations of this compound (e.g., 0, 1, 5, and 10 µM) for 48 hours.[1]
-
Add CCK-8 solution to each well and incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
Cell Migration and Invasion Assay
Transwell Assay:
-
Principle: This assay assesses the migratory and invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The ability of cells to migrate through the pores to the lower chamber, which contains a chemoattractant, is quantified.
-
Protocol:
-
For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel.
-
Seed gastric cancer cells (AGS and BGC-823) in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells with different concentrations of this compound (e.g., 6.25, 12.5, and 25 µM).
-
Incubate for a specified period (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Apoptosis and Cell Cycle Analysis
Flow Cytometry:
-
Principle: Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes). For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., propidium iodide), and the DNA content is measured to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol for Apoptosis:
-
Treat cells with this compound for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
-
Protocol for Cell Cycle Analysis:
Western Blot Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, p-ERK, p-P38, LC3, STAT3).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways implicated in this compound's in vitro bioactivity.
Anti-Cancer Signaling Pathways
This compound's anti-cancer activity is attributed to its ability to interfere with multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: this compound's anti-cancer signaling pathways.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
Experimental Workflow for In Vitro Bioactivity Screening
The following workflow provides a logical sequence of experiments for the preliminary in vitro evaluation of a compound's bioactivity, using this compound as an example.
Caption: A typical workflow for in vitro bioactivity screening.
Conclusion
The preliminary in vitro data on this compound highlight its significant potential as a bioactive compound with a range of therapeutic applications. Its ability to modulate key signaling pathways involved in cancer progression and inflammation underscores its promise as a lead compound for drug development. However, the observed cardiotoxicity in some in vitro models necessitates careful consideration and further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and interpret future studies aimed at further elucidating the therapeutic potential and safety profile of this compound. A comprehensive understanding of its molecular mechanisms is crucial for its successful translation from the laboratory to clinical applications.
References
Evodine's Modulatory Impact on NF-κB and STAT3 Signaling in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the alkaloid evodine and its significant impact on the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, both of which are pivotal in the inflammatory process. This document consolidates quantitative data, details established experimental protocols for investigating these pathways, and presents visual representations of the molecular interactions and experimental designs. The information herein is intended to support further research and development of this compound as a potential anti-inflammatory therapeutic agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The NF-κB and STAT3 signaling pathways are master regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound, a quinolone alkaloid extracted from the traditional Chinese medicinal herb Evodia rutaecarpa, has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects. This guide focuses specifically on the molecular mechanisms by which this compound exerts its anti-inflammatory effects through the targeted inhibition of the NF-κB and STAT3 signaling cascades.
This compound's Impact on the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating inflammatory and immune responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound has been shown to potently inhibit NF-κB activation through multiple mechanisms. Studies have demonstrated that this compound can abolish both constitutive and inducible NF-κB activation by directly inhibiting the activity of IκBα kinase (IKK)[1]. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Quantitative Data: this compound's Inhibition of NF-κB Activation
The inhibitory effect of this compound on NF-κB activation has been quantified in various studies. The following table summarizes key findings.
| Cell Line | Assay Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| HEK293 | Luciferase Reporter Assay | TNF-α and IL-4 | 3 µM and above | Maximal inhibition of NF-κB activation | [2] |
| CAL-27 (Tongue Squamous Carcinoma) | Western Blot | - | Not specified | Significant reduction in NF-κB p65 expression | [1][3] |
| Tca8113 (Tongue Squamous Carcinoma) | Western Blot | - | Not specified | Reduced expression of NF-κB p65 | [1][3] |
Experimental Protocols
This assay is a common and effective method for quantifying NF-κB transcriptional activity.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing a constitutively expressed Renilla luciferase gene is often co-transfected to normalize for transfection efficiency and cell viability.
-
Cell Treatment: The transfected cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-4 (IL-4).
-
Lysis and Luminescence Measurement: After the stimulation period, the cells are lysed, and the luciferase substrate is added. The luminescence generated by both firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage of reduction in normalized luciferase activity compared to the stimulated control group.
Western blotting is used to determine the levels of specific proteins, such as the p65 subunit of NF-κB, in cell lysates.
-
Cell Culture and Treatment: Cells (e.g., CAL-27, Tca8113) are cultured and treated with this compound at various concentrations and for different durations.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the NF-κB p65 subunit. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
This compound's Impact on the STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical mediator of inflammation. It is activated by a variety of cytokines and growth factors, most notably Interleukin-6 (IL-6). Upon ligand binding to its receptor, Janus kinases (JAKs) associated with the receptor are activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.
Recent studies have revealed that this compound can effectively suppress STAT3 activation. The primary mechanism appears to be the induction of protein tyrosine phosphatases, specifically SHP-1 and SHP-2[1][2][3]. These phosphatases can dephosphorylate and inactivate key components of the STAT3 pathway, including STAT3 itself at tyrosine 705, as well as upstream kinases like JAK2 and Src[1]. By inducing these phosphatases, this compound effectively shuts down the STAT3 signaling cascade.
Quantitative Data: this compound's Inhibition of STAT3 Activation
The following table summarizes the quantitative effects of this compound on the STAT3 pathway.
| Cell Line | Assay Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Hepatocellular Carcinoma (HCC) Cells | Western Blot | Constitutive and IL-6-induced | Not specified | Suppressed STAT3 tyrosine 705 phosphorylation | [1] |
| Pancreatic Cancer Cells | Western Blot | - | Not specified | Inhibited phosphorylation of STAT3 | [4] |
| Cholangiocarcinoma Cells | - | IL-6-induced | Not specified | Inhibited activation of STAT3 signaling | [2] |
Experimental Protocols
This method is crucial for assessing the activation state of STAT3.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations. For induced activation, cells are stimulated with a cytokine such as IL-6.
-
Protein Extraction and Quantification: This follows the same procedure as described for the NF-κB p65 Western blot.
-
SDS-PAGE and Protein Transfer: As described previously.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 at tyrosine 705 (p-STAT3 Y705). To normalize for total STAT3 levels, the membrane can be stripped and re-probed with an antibody for total STAT3. A loading control antibody is also used.
-
Detection and Analysis: The band intensities for p-STAT3, total STAT3, and the loading control are quantified. The ratio of p-STAT3 to total STAT3 is calculated to determine the relative level of STAT3 activation.
This assay measures the transcriptional activity of STAT3.
-
Cell Culture and Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.
-
Cell Treatment and Stimulation: Cells are pre-treated with this compound followed by stimulation with a STAT3 activator like IL-6.
-
Lysis and Luminescence Measurement: As described for the NF-κB luciferase assay.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the STAT3-dependent transcriptional activity.
Visualizing the Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. Evodiamine inhibits STAT3 signaling by inducing phosphatase shatterproof 1 in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antitumor Potential of Evodine and Its Derivatives: A Technical Guide
Abstract: Evodine, a quinazolinocarboline alkaloid isolated from the fruit of Evodia rutaecarpa, has garnered significant attention for its broad-spectrum antitumor activities. This document provides a comprehensive technical overview of the current research on this compound and its structurally modified derivatives. It details the primary mechanisms of action, including the induction of apoptosis and cell cycle arrest, and elucidates the modulation of key oncogenic signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions to facilitate further investigation and development of this compound-based cancer therapeutics.
Introduction
This compound (EVO) is a key bioactive component of Evodia rutaecarpa, a plant long used in traditional Chinese medicine. Modern pharmacological studies have demonstrated that this compound possesses potent anticancer properties across a wide range of cancer cell lines, including but not limited to, colon, lung, breast, prostate, and osteosarcoma.[1] Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][2] Furthermore, this compound has been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the Raf/MEK/ERK and mTOR/S6K1 pathways.[3][4]
Despite its promise, the clinical development of this compound has been hampered by its poor water solubility and limited bioavailability.[5] This has spurred the synthesis and evaluation of numerous this compound derivatives, designed to enhance its pharmacological properties, including increased potency and improved solubility.[6][7] This guide synthesizes the available data on both the parent compound and its promising derivatives.
Quantitative Data: In Vitro Cytotoxicity
The antitumor activity of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for this compound and selected derivatives across various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| U2OS | Osteosarcoma | 6 | [3] |
| HepG2 | Hepatocellular Carcinoma | 8.516 | [8] |
| HCT116 | Colon Carcinoma | ~100 | [1] |
| 4T1 | Breast Cancer | >10 | [1] |
| A549 | Lung Cancer | 20.02 - 100 | [1][9] |
| BGC-823 | Gastric Cancer | 0.07 | [6] |
| Bel-7402 | Hepatoma | 2.10 | [6] |
| H460 | Lung Cancer | 6.69 | [9] |
| Eca109 | Esophageal Cancer | 16.47 | [9] |
| MDA-MB-231 | Breast Cancer | 0.79 | [10] |
| SW620 | Colorectal Adenocarcinoma | 1.28 | [10] |
Table 2: IC50 Values of Selected this compound Derivatives
| Derivative | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Compound 6y | 3-aryl-evodiamine | HCT116 | Colon Carcinoma | 0.58 | [1] |
| 4T1 | Breast Cancer | 0.99 | [1] | ||
| Compound 2-16 | N13-substituted | DU-145, PC-3, H460, MCF-7, HCT-5, SF-268 | Prostate, Lung, Breast, Colon, Glioblastoma | 1 - 2 | [7] |
| Compound 112 | Nitric oxide-donating | BGC-823 | Gastric Cancer | 0.07 | [6] |
| A549 | Lung Cancer | 2.31 | [6] | ||
| Compound 125c | H2S-donating | HL-60 | Leukemia | 0.58 | [6] |
| Caco-2 | Colorectal Adenocarcinoma | 2.02 | [6] | ||
| Compound 8b | 2-hydroxy | H460 | Lung Cancer | 6.69 | [9][11] |
| A549 | Lung Cancer | 20.02 | [9][11] | ||
| Eca109 | Esophageal Cancer | 16.47 | [9][11] |
Core Mechanisms of Antitumor Activity
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These processes are underpinned by its ability to modulate key intracellular signaling pathways.
Induction of Apoptosis
Apoptosis is a regulated process of cell suicide essential for eliminating cancerous cells. This compound is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Western blot analyses consistently show that this compound treatment leads to the cleavage, and thus activation, of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[4] Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in cell death.
Cell Cycle Arrest
In addition to inducing cell death, this compound can halt the proliferation of cancer cells by arresting the cell cycle, most notably at the G2/M phase.[3] This prevents cells from entering mitosis, thereby inhibiting cell division and tumor growth. This effect is associated with the modulation of key cell cycle regulatory proteins such as cyclin B1 and Cdc2.[3]
Inhibition of Key Signaling Pathways
The Raf/MEK/ERK (also known as MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. Studies have shown that this compound can effectively inhibit this pathway. Specifically, this compound treatment leads to a significant, dose-dependent decrease in the phosphorylation of MEK (p-MEK) and ERK (p-ERK), without altering the total levels of these proteins.[3][12] This inhibition blocks the downstream signaling required for cancer cell proliferation and survival.
The mammalian target of rapamycin (mTOR) pathway is another crucial regulator of cell growth, protein synthesis, and metabolism. The mTORC1 complex, a key component of this pathway, activates S6 Kinase 1 (S6K1), which promotes protein translation. This compound has been demonstrated to suppress the phosphorylation of mTOR at serine 2448 and its downstream effector S6K1 at threonine 389 in a dose-dependent manner.[4][13] This inhibition disrupts the translational machinery required for the synthesis of proteins essential for tumor growth, such as the anti-apoptotic protein Mcl-1.[4][14]
Experimental Protocols
This section provides standardized methodologies for key in vitro assays used to evaluate the antitumor potential of this compound and its derivatives.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or derivatives at desired concentrations for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each well and centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins within a cell lysate, such as those involved in apoptosis and signaling pathways.
-
Protein Extraction: After treatment with this compound or derivatives, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-MEK, p-ERK, p-mTOR, Cleaved Caspase-3, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Standardized Research Workflow
A typical preclinical investigation into the antitumor effects of a compound like this compound follows a logical progression from broad screening to detailed mechanistic studies. The workflow ensures that initial findings of cytotoxicity are validated and then mechanistically explored.
Conclusion and Future Directions
This compound is a compelling natural product with well-documented antitumor properties, primarily driven by its ability to induce apoptosis and cell cycle arrest through the inhibition of the Raf/MEK/ERK and mTOR/S6K1 signaling pathways. The quantitative data demonstrate its efficacy across a multitude of cancer types. Furthermore, synthetic derivatives have shown significant improvements in potency and provide a promising avenue for overcoming the limitations of the parent compound.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data are robust, more extensive in vivo studies using animal models are necessary to validate the therapeutic potential of novel derivatives.
-
Pharmacokinetics and Bioavailability: A critical focus must be placed on developing formulations or derivatives with improved solubility and pharmacokinetic profiles to ensure therapeutic concentrations can be achieved in a clinical setting.
-
Combination Therapies: Investigating the synergistic effects of this compound or its derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with reduced toxicity.
-
Target Deconvolution: Further studies to precisely identify the direct molecular binding targets of this compound within the cell will provide a deeper understanding of its mechanism and may reveal novel therapeutic strategies.
References
- 1. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Direct imaging of the recruitment and phosphorylation of S6K1 in the mTORC1 pathway in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evodiamine inhibits insulin-stimulated mTOR-S6K activation and IRS1 serine phosphorylation in adipocytes and improves glucose tolerance in obese/diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
Evodine: A Potential Therapeutic Agent for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1][2][3] Neuroinflammation, oxidative stress, and cholinergic dysfunction are also key contributors to the pathogenesis of AD.[1][4] Evodine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidative, and neuroprotective effects, suggesting its potential as a therapeutic agent for Alzheimer's disease.[5] This technical guide provides an in-depth overview of the current preclinical evidence supporting the use of this compound for AD, with a focus on its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.
Mechanisms of Action of this compound in Alzheimer's Disease
This compound appears to exert its neuroprotective effects through a multi-targeted approach, addressing several key pathological features of Alzheimer's disease.
Attenuation of Amyloid-Beta Pathology
Preclinical studies suggest that this compound can reduce the burden of amyloid-beta, a key pathological hallmark of AD.[6] It has been shown to decrease the deposition of Aβ42 in the brain while increasing its serum levels, indicating enhanced clearance from the brain.[6] Aβ42 is particularly prone to aggregation and is considered a critical initiator of Aβ plaque formation.[6]
Neuroprotective Effects against Oxidative Stress
Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. This compound has demonstrated potent antioxidant properties in preclinical models. In a streptozotocin (STZ)-induced mouse model of sporadic AD, this compound treatment significantly increased the levels of endogenous antioxidants, such as glutathione (GSH) and superoxide dismutase (SOD), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5]
Modulation of the Cholinergic System
The cholinergic system, which is crucial for learning and memory, is progressively degraded in Alzheimer's disease, leading to a decline in acetylcholine (ACh) levels.[6] this compound has been shown to improve cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh.[5][6] In STZ-treated mice, this compound administration led to a significant reduction in AChE activity in the hippocampus.[5] Furthermore, in transgenic mouse models of AD, this compound increased the serum levels of both acetylcholine and choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis.[6]
Anti-inflammatory Action
Neuroinflammation is another critical component of AD pathology, characterized by the activation of microglia and astrocytes, which release pro-inflammatory cytokines.[7] this compound has been reported to reduce the expression of inflammatory cytokines in transgenic mouse models of AD, suggesting it can mitigate the detrimental effects of chronic neuroinflammation.[6]
Preclinical Evidence and Quantitative Data
The therapeutic potential of this compound in Alzheimer's disease is supported by data from various preclinical studies. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Cognitive Function in a Mouse Model of Sporadic AD
| Treatment Group | Dose (mg/kg/day) | Novel Object Recognition (Recognition Index) | Morris Water Maze (Escape Latency) |
| Control | - | High | Low |
| STZ-induced AD | - | Significantly Reduced vs. Control (p < 0.01) | Significantly Increased vs. Control |
| This compound | 50 | Increased (not statistically significant) | Improved |
| This compound | 100 | Markedly Increased by 43.6% vs. STZ (p < 0.01)[5] | Significantly Improved |
| Donepezil (Positive Control) | - | Markedly Increased by 53.0% vs. STZ (p < 0.01)[5] | Significantly Improved |
Data from a study using an intracerebroventricular streptozotocin (ICV-STZ)-induced mouse model of sporadic Alzheimer's disease.[5]
Table 2: Effects of this compound on Biochemical Markers in the Hippocampus of STZ-induced AD Mice
| Treatment Group | Dose (mg/kg/day) | Acetylcholinesterase (AChE) Activity | Malondialdehyde (MDA) Level | Glutathione (GSH) Activity | Superoxide Dismutase (SOD) Activity |
| Control | - | Baseline | Baseline | Baseline | Baseline |
| STZ-induced AD | - | Significantly Increased vs. Control | Significantly Increased vs. Control | Significantly Reduced vs. Control | Significantly Reduced vs. Control |
| This compound | 100 | Significantly Reduced by 50.3% vs. STZ (p < 0.01)[5] | Significantly Decreased vs. STZ | Significantly Increased vs. STZ | Significantly Increased vs. STZ |
Data from a study using an ICV-STZ-induced mouse model of sporadic Alzheimer's disease.[5]
Table 3: Effects of this compound on Amyloid-Beta Levels and Cholinergic Markers in Transgenic AD Mice
| Treatment Group | Aβ42 Deposition in Brain | Serum Aβ42 Level | Serum Acetylcholine (ACh) Level | Serum Choline Acetyltransferase (ChAT) Level |
| Transgenic AD Mice | High | Low | Low | Low |
| This compound-treated AD Mice | Reduced | Increased | Significantly Increased | Significantly Increased |
Data from a study using APP/PS1 transgenic mouse models of AD.[6]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical studies of this compound for Alzheimer's disease.
Intracerebroventricular Streptozotocin (ICV-STZ) Induced Sporadic Alzheimer's Disease Mouse Model
This model is used to mimic the sporadic form of Alzheimer's disease.
-
Animals: Four-month-old male mice are used.[5]
-
Procedure:
-
Mice are anesthetized and placed in a stereotaxic apparatus.
-
Streptozotocin (STZ) is dissolved in sterile saline.
-
A total of 3 mg/kg of STZ is injected intracerebroventricularly (ICV) on two separate days (day 1 and day 3).[5]
-
Control animals receive an equivalent volume of saline.
-
-
This compound Administration:
Behavioral Testing
This test assesses recognition memory.
-
Habituation: Mice are allowed to explore an open-field box for a set period on consecutive days.
-
Familiarization Phase: Two identical objects are placed in the box, and the mice are allowed to explore them for a specified time.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
Recognition Index: Calculated as the time spent exploring the novel object divided by the total time spent exploring both objects.
This test evaluates spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Biochemical Assays
-
Acetylcholinesterase (AChE) Activity Assay:
-
Hippocampal tissue is homogenized in an appropriate buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
AChE activity is measured using a commercially available kit, typically based on the Ellman method, which detects the product of acetylcholine hydrolysis.
-
-
Oxidative Stress Marker Assays (MDA, GSH, SOD):
-
Hippocampal tissue is processed as described above.
-
Commercially available assay kits are used to quantify the levels of malondialdehyde (MDA), reduced glutathione (GSH), and superoxide dismutase (SOD) activity according to the manufacturer's instructions.
-
Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways that are dysregulated in Alzheimer's disease.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for promoting cell survival and is often suppressed in Alzheimer's disease.[6][8] this compound has been shown to activate the PI3K/Akt pathway, which in turn can inhibit downstream effectors like Glycogen Synthase Kinase 3 Beta (GSK-3β).[8] GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein. By activating PI3K/Akt, this compound can potentially reduce tau hyperphosphorylation and subsequent neurofibrillary tangle formation.
References
- 1. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry of Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 4. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Basis for the Use of Evodiamine in Alzheimer’s Disease: Antioxidation and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Evodine from Evodia rutaecarpa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and isolation of evodine, a prominent bioactive alkaloid from the fruits of Evodia rutaecarpa. The protocols outlined below cover a range of techniques from conventional solvent extraction to modern microwave and ultrasonic-assisted methods, followed by purification using column chromatography and preparative high-performance liquid chromatography (HPLC).
Part 1: Extraction of this compound from Evodia rutaecarpa
The initial step in obtaining this compound is the efficient extraction from the dried and powdered fruits of Evodia rutaecarpa. The choice of extraction method can significantly impact the yield and purity of the crude extract. This section details several common extraction techniques.
Overview of Extraction Methods
Various methods can be employed for the extraction of alkaloids like this compound. Conventional methods include maceration and Soxhlet extraction, which are often time-consuming and require larger volumes of solvent. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of reduced extraction time and solvent consumption, and often result in higher extraction efficiencies.
Comparative Data of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield of this compound. The following table summarizes typical parameters and comparative yields for different extraction techniques.
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Extraction Time | Typical this compound Yield in Crude Extract (%) |
| Maceration | 95% Ethanol | 1:10 | Room Temperature | 72 hours | 0.5 - 1.5 |
| Soxhlet Extraction | 95% Ethanol | 1:15 | Boiling point of solvent | 8 hours | 1.0 - 2.5 |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 1:20 | 50 | 30 minutes | 1.5 - 3.5 |
| Microwave-Assisted Extraction (MAE) | 75% Ethanol | 1:25 | 60 | 5 minutes | 2.0 - 4.0 |
Note: Yields are approximate and can vary depending on the quality of the plant material and specific experimental conditions.
Experimental Protocols for Extraction
-
Preparation: Weigh 100 g of powdered, dried fruits of Evodia rutaecarpa.
-
Extraction: Place the powder in a sealed container with 1 L of 95% ethanol.
-
Incubation: Store the container at room temperature for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Preparation: Place 50 g of powdered, dried fruits of Evodia rutaecarpa in a thimble.
-
Extraction: Place the thimble in a Soxhlet apparatus with 750 mL of 95% ethanol in the boiling flask.
-
Reflux: Heat the solvent to its boiling point and continue the extraction for 8 hours.
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator at 50°C to yield the crude extract.
-
Preparation: Mix 20 g of powdered, dried fruits of Evodia rutaecarpa with 400 mL of 80% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at 50°C.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described for maceration.
-
Preparation: Place 10 g of powdered, dried fruits of Evodia rutaecarpa in a microwave-safe extraction vessel with 250 mL of 75% ethanol.
-
Extraction: Irradiate the mixture in a microwave extractor at a power of 500 W for 5 minutes at 60°C.
-
Cooling, Filtration, and Concentration: Allow the mixture to cool to room temperature, then filter and concentrate the filtrate as previously described.
Part 2: Isolation and Purification of this compound
Following extraction, the crude extract contains a mixture of compounds. The following protocols describe the isolation and purification of this compound using column chromatography and preparative HPLC.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Protocol for Silica Gel Column Chromatography
This step serves as a preliminary purification to enrich the this compound content from the crude extract.
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in hexane.
-
Pack a glass column (e.g., 50 cm length, 5 cm diameter) with the slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with hexane until the silica gel is well-settled.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol.
-
A typical gradient could be:
-
100% Chloroform (to elute non-polar compounds)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Continue increasing the methanol concentration as needed.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) mobile phase.
-
Spot the fractions on a TLC plate and visualize under UV light (254 nm and 365 nm).
-
Pool the fractions that show a prominent spot corresponding to the Rf value of a pure this compound standard.
-
-
Concentration:
-
Combine the this compound-rich fractions and concentrate under reduced pressure to obtain a partially purified this compound sample.
-
Protocol for Preparative HPLC
Preparative High-Performance Liquid Chromatography is used for the final purification of this compound to achieve high purity.
-
System and Column:
-
A preparative HPLC system equipped with a UV detector.
-
Column: C18, 10 µm, 250 x 20 mm (or similar preparative column).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0 | 70 | 30 | 15 |
| 25 | 40 | 60 | 15 |
| 30 | 40 | 60 | 15 |
| 35 | 70 | 30 | 15 |
-
Procedure:
-
Dissolve the partially purified this compound sample from column chromatography in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution at a wavelength of 254 nm.
-
Collect the peak corresponding to the retention time of this compound.
-
-
Post-Purification:
-
Evaporate the acetonitrile from the collected fraction under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Confirm the purity of the final product using analytical HPLC. A purity of >98% is typically achievable.[1]
-
Part 3: Structural Elucidation and Signaling Pathways
While this document focuses on extraction and isolation, it is important to note that the identity and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The biological activity of this compound is a subject of extensive research. Below is a simplified representation of a signaling pathway that may be influenced by this compound, for illustrative purposes.
Caption: A simplified hypothetical signaling pathway involving this compound.
These protocols provide a comprehensive guide for the extraction and isolation of high-purity this compound from Evodia rutaecarpa for research and development purposes. It is recommended to optimize the parameters based on the specific laboratory conditions and the characteristics of the plant material.
References
Application Notes and Protocols for LC-MS/MS Quantification of Evodine in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodine, a quinazolinone alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects. To facilitate preclinical pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices is essential. This document provides detailed application notes and protocols for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in rat plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in rat plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.1 - 250 | > 0.999 | 0.1[1][2] |
| This compound | 0.2 - 50 | > 0.999 | 0.2[3] |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low QC | 0.5 | 13.51 | 11.49 | -7.5 to 7.23[2][3] |
| Medium QC | 5.0 | 6.33 | 5.65 | -8.14 to 5.8[1][3] |
| High QC | 50.0 | 4.61 | < 9.31 | < 3.8[1][3] |
| %RSD: Relative Standard Deviation; %RE: Relative Error |
Table 3: Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low, Medium, High | 84.51 - 97.21[2] | 90.13 - 103.30[2] |
| This compound | Low, Medium, High | 96.12 - 99.46[3] | Not Reported |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity > 98%)
-
Internal Standard (IS): Carbamazepine, Camptothecin, or Arbidol Hydrochloride (purity > 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank, drug-free)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the chosen internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank rat plasma to prepare calibration standards with final concentrations ranging from the LLOQ to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank rat plasma using a separate weighing of the reference standard from that used for the calibration standards.
Sample Preparation (Protein Precipitation)
-
Thaw frozen rat plasma samples at room temperature.
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-30% B
-
2.6-4.0 min: 30% B
-
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS quantification of this compound in rat plasma.
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of evodiamine and its four metabolites in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 4. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for In Vivo Studies with Evodiamine in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodiamine is a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa. It has garnered significant interest within the scientific community for its wide range of pharmacological activities, most notably its potent anti-cancer properties.[1][2][3] Preclinical studies, both in vitro and in vivo, have demonstrated Evodiamine's ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor invasion and metastasis across various cancer types, including but not limited to colorectal, lung, liver, and breast cancer.[1][2][4][5][6][7][8][9][10]
The primary mechanisms of action for Evodiamine are multi-targeted, involving the modulation of several key signaling pathways implicated in cancer progression. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[2][5][6] This multi-targeted approach makes Evodiamine a compelling candidate for further investigation in cancer therapy.
These application notes provide a comprehensive protocol for conducting in vivo studies using Evodiamine in a mouse model, with a focus on a tumor xenograft model, a widely used preclinical model to assess the efficacy of anti-cancer compounds.
Physicochemical Properties and Formulation Considerations
A critical aspect of working with Evodiamine is its poor water solubility and low oral bioavailability.[2][11][12] This necessitates careful consideration of the formulation to ensure adequate delivery and absorption in animal models.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₉H₁₇N₃O | [2] |
| Molecular Weight | 303.36 g/mol | [12] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, ethanol, and methanol. | [2][11][12] |
| Acute Toxicity (LD50 in mice) | 77.79 mg/kg | [1] |
To overcome solubility issues, Evodiamine can be dissolved in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. It is crucial to first dissolve the Evodiamine in a small amount of DMSO, followed by the addition of Cremophor EL and then saline to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity to the animals.
Experimental Protocols
Animal Model
This protocol utilizes a subcutaneous xenograft mouse model.
-
Animal Species: Athymic nude mice (BALB/c nude) or other immunocompromised strains, 4-6 weeks old.
-
Cell Line: A human cancer cell line relevant to the research question (e.g., HCT116 for colorectal cancer, A549 for lung cancer).
-
Cell Culture: Cells should be cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Treatment should commence when the tumors reach a palpable size (e.g., 50-100 mm³).
-
Evodiamine Preparation and Administration
-
Dosage: Based on a meta-analysis of previous studies, effective doses of Evodiamine in mice range from 3 to 100 mg/kg body weight.[13] A common starting dose for efficacy studies is 10-20 mg/kg.[8][9][10][14]
-
Vehicle Preparation (Example):
-
Dissolve the required amount of Evodiamine in DMSO.
-
Add Cremophor EL to the DMSO/Evodiamine mixture.
-
Slowly add sterile saline to the desired final volume. A common vehicle ratio is DMSO:Cremophor EL:Saline (e.g., 10:10:80 v/v/v).
-
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for administering Evodiamine in xenograft models to bypass issues with oral bioavailability.[8][9][13] Oral gavage can also be used if the formulation is optimized for oral absorption.[10][13]
-
Treatment Schedule: Daily administration for a period of 14 to 21 days is typical.[8][14] The control group should receive the vehicle only.
Monitoring and Data Collection
-
Tumor Measurement: Measure the tumor dimensions (length and width) every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse every 2-3 days to monitor for signs of toxicity. Significant weight loss can be an indicator of adverse effects.[1]
-
Clinical Observations: Daily monitor the mice for any changes in behavior, appearance, or signs of distress.
-
Endpoint: At the end of the treatment period, euthanize the mice. The tumors should be excised, weighed, and a portion can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL).[8][9][10] Another portion can be snap-frozen for molecular analysis (e.g., Western blotting, RT-PCR).
Data Presentation
Table 1: Summary of In Vivo Study Parameters for Evodiamine
| Parameter | Description | Example Values |
| Animal Model | ||
| Species/Strain | Immunocompromised mice | BALB/c nude |
| Age/Weight | 4-6 weeks / 18-22 g | |
| Tumor Model | ||
| Cell Line | Human cancer cell line | HCT116 (Colorectal) |
| Implantation Site | Subcutaneous | Right flank |
| Initial Cell Number | 1 x 10⁶ cells | |
| Treatment | ||
| Compound | Evodiamine | >98% purity |
| Vehicle | Solvent for administration | DMSO/Cremophor EL/Saline |
| Dosage | 10 mg/kg, 20 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Frequency | Daily | |
| Duration | 21 days | |
| Groups | ||
| Control | Receives vehicle only | n=8 |
| Treatment Group 1 | Low dose Evodiamine | n=8 |
| Treatment Group 2 | High dose Evodiamine | n=8 |
| Endpoints | ||
| Primary | Tumor volume and weight | |
| Secondary | Body weight, Histology (Ki-67, TUNEL), Molecular analysis |
Visualizations
Experimental Workflow
Caption: Workflow for an in vivo Evodiamine study in a xenograft mouse model.
Evodiamine's Anti-Cancer Signaling Pathways
Caption: Key signaling pathways modulated by Evodiamine in cancer cells.
Safety and Toxicity Considerations
While Evodiamine has shown promising anti-cancer effects, it's important to be aware of its potential toxicity. Studies have reported dose-dependent hepatotoxicity and cardiotoxicity.[12][15] Therefore, it is essential to include toxicity monitoring in the study design. This can involve:
-
Regular monitoring of animal well-being.
-
At the study endpoint, collection of major organs (liver, kidney, heart) for histopathological examination.
-
Blood collection for serum biochemistry analysis to assess liver and kidney function.
By adhering to these detailed protocols and considerations, researchers can effectively conduct in vivo studies to evaluate the therapeutic potential of Evodiamine in various mouse models of disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 7. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Synthesis of Novel Evodine Derivatives for Anticancer Research
Introduction
Evodiamine, a quinazolinocarboline alkaloid isolated from the fruits of Evodia rutaecarpa, has emerged as a promising natural product scaffold for the development of novel anticancer agents.[1] While the parent compound exhibits a range of biological activities, including anti-inflammatory and antitumor properties, its clinical application is hampered by poor water solubility and suboptimal potency.[1][2] Consequently, extensive research has focused on the synthesis of novel Evodine (Evodiamine) derivatives to enhance their pharmacological profile, including improved solubility, greater cytotoxicity against cancer cells, and a broader spectrum of activity.[2][3]
Structural modifications have been systematically explored on Evodiamine's pentacyclic ring system, with key positions for derivatization identified at the C3, N13, and N14 locations.[4][5] These efforts aim to elucidate structure-activity relationships (SAR) and optimize the molecule's interaction with various cancer-specific targets. Mechanistic studies have revealed that Evodiamine derivatives exert their anticancer effects through multiple pathways, including the dual inhibition of topoisomerase I and II, modulation of the PI3K/Akt and Raf/MEK/ERK signaling pathways, and induction of apoptosis.[6][7][8]
These notes provide an overview of the synthetic strategies, biological activities, and experimental protocols relevant to the development of Evodiamine derivatives as potential chemotherapeutic agents.
Structure-Activity Relationship (SAR) Summary
The potency and selectivity of Evodiamine derivatives are highly dependent on the nature and position of chemical modifications:
-
N13-Position : Substitution at the N13-position has been shown to significantly enhance antitumor activity and improve solubility. For instance, the introduction of specific alkyl or cyclic groups can lead to derivatives with IC50 values in the low micromolar range across various cancer cell lines.[2]
-
C3-Position : The C3 position on the E-ring is a critical site for structural optimization. The introduction of aryl groups at this position via methods like the Suzuki-Miyaura coupling has yielded derivatives with substantially increased cytotoxicity compared to the parent Evodiamine.[5]
-
A-Ring : Modifications on the A-ring, such as the introduction of a hydroxyl group at the C10 position, can dramatically increase potency, with some derivatives showing GI50 values below 3 nM.[6][9]
-
N14-Position : Substitution on the N14-phenyl group, particularly with fluorine atoms, has been explored to enhance bioactivity. Disubstituted derivatives on the N14-phenyl ring and the E-ring have shown potent inhibitory effects on liver cancer cells.[7]
Quantitative Data: Anticancer Activity of Evodiamine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected novel Evodiamine derivatives against various human cancer cell lines.
| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| Evodiamine | Parent Compound | U2OS (Osteosarcoma) | 6.0 | [8] |
| Evodiamine | Parent Compound | B16-F10 (Melanoma) | 2.4 | [10] |
| Evodiamine | Parent Compound | Lewis Lung Carcinoma | 4.8 | [10] |
| 2-16 | N13-substituted derivative | DU-145 (Prostate) | 1.0 - 2.0 | [2] |
| 2-16 | N13-substituted derivative | PC-3 (Prostate) | 1.0 - 2.0 | [2] |
| 2-16 | N13-substituted derivative | H460 (Lung) | 1.0 - 2.0 | [2] |
| 2-16 | N13-substituted derivative | MCF-7 (Breast) | 1.0 - 2.0 | [2] |
| 6y | 3-Aryl derivative (methylsulfonylbenzene) | HCT116 (Colon) | 0.58 | [5] |
| 6y | 3-Aryl derivative (methylsulfonylbenzene) | 4T1 (Breast) | 0.99 | [5] |
| F-3 | E-ring-disubstituted derivative | Huh7 (Liver) | 0.05 | [7] |
| F-3 | E-ring-disubstituted derivative | SK-Hep-1 (Liver) | 0.07 | [7] |
| F-4 | E-ring-disubstituted derivative | Huh7 (Liver) | 0.04 | [7] |
| F-4 | E-ring-disubstituted derivative | SK-Hep-1 (Liver) | 0.06 | [7] |
| 10j | 10-hydroxyl derivative | Various | < 0.003 (GI50) | [6][9] |
Experimental Protocols
Protocol 1: General Synthesis of N13-Substituted Evodiamine Derivatives
This protocol describes a general method for the synthesis of N13-substituted Evodiamine derivatives via substitution reaction, adapted from published procedures.[2]
Materials:
-
Evodiamine (starting material)
-
Appropriate alkyl halide or tosylate (e.g., benzyl bromide, ethyl tosylate)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of Evodiamine (1.0 mmol) in anhydrous DMF (20 mL), add potassium carbonate (3.0 mmol).
-
Add the corresponding alkyl halide or tosylate (1.5 mmol) to the mixture.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure N13-substituted Evodiamine derivative.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Evaluation of Cytotoxicity using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC50 values of synthesized Evodiamine derivatives.[2][11]
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized Evodiamine derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37 °C, 5% CO2)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized Evodiamine derivatives in the complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for Synthesis and Evaluation of Evodiamine Derivatives.
References
- 1. Natural product evodiamine-inspired medicinal chemistry: Anticancer activity, structural optimization and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New tricks for an old natural product: discovery of highly potent evodiamine derivatives as novel antitumor agents by systemic structure-activity relationship analysis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]
- 11. Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evodine in High-Throughput Screening for Anti-Inflammatory Drugs
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory drugs is a significant focus of pharmaceutical research. High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify "hits" that modulate specific biological targets.[1] Evodine, a quinolone alkaloid, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] These characteristics make this compound a valuable tool and reference compound in HTS campaigns designed to discover new anti-inflammatory agents. This document provides detailed protocols and application data for utilizing this compound in such screening workflows.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical nodes in pro-inflammatory signaling cascades, particularly those activated by stimuli like lipopolysaccharide (LPS).[2][4]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][6] this compound has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][7]
MAPK Signaling Pathway
The MAPK pathway consists of several cascades, including ERK, JNK, and p38, which are activated by various cellular stressors and inflammatory stimuli.[8] These kinases play a crucial role in regulating the production of inflammatory mediators. This compound has been observed to significantly reduce the phosphorylation of ERK1/2, p38, and JNK in response to LPS, thereby inhibiting downstream inflammatory processes.[3]
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying anti-inflammatory compounds involves a primary screen to identify "hits" followed by secondary assays to confirm activity and rule out cytotoxicity.
Application Data
The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling proteins in LPS-stimulated cells.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Cell Line | Stimulus | Mediator | This compound Conc. | % Inhibition / Reduction | Reference |
|---|---|---|---|---|---|
| BV-2 Microglia | LPS (1 µg/mL) | iNOS | 20 µM | ~45% | [2] |
| BV-2 Microglia | LPS (1 µg/mL) | COX-2 | 20 µM | ~37% | [2] |
| BV-2 Microglia | LPS (1 µg/mL) | TNF-α | 20 µM | ~45% | [2] |
| BV-2 Microglia | LPS (1 µg/mL) | IL-6 | 20 µM | ~50% | [2] |
| RAW 264.7 | LPS (1 µg/mL) | NO | 10 µM | Significant reduction | [9] |
| RAW 264.7 | LPS (1 µg/mL) | PGE₂ | 10 µM | Significant reduction |[9] |
Table 2: Effect of this compound on NF-κB and MAPK Signaling Proteins
| Cell Line / Model | Stimulus | Protein Target | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|---|
| BV-2 Microglia | LPS (1 µg/mL) | p-NF-κB p65 | 20 µM | Suppressed phosphorylation | [2] |
| Mouse Mastitis | LPS | p-NF-κB p65 | Not specified | Decreased phosphorylation | [3] |
| Mouse Mastitis | LPS | p-ERK1/2 | Not specified | Decreased phosphorylation | [3] |
| Mouse Mastitis | LPS | p-p38 | Not specified | Decreased phosphorylation | [3] |
| Mouse Mastitis | LPS | p-JNK | Not specified | Decreased phosphorylation |[3] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line : RAW 264.7 murine macrophages or BV-2 microglial cells.
-
Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions : Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Procedure :
-
Seed cells into appropriate microplates (e.g., 96-well or 384-well) at a predetermined density (e.g., 5 x 10⁴ cells/well for a 96-well plate).[10]
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or test compounds for 1-2 hours.[2][9] Include vehicle-only (e.g., 0.1% DMSO) and positive control (a known anti-inflammatory drug) wells.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 6-24 hours depending on the assay).[2]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is crucial for ensuring that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan is proportional to the number of viable cells.
-
Procedure :
-
After the treatment period (as in Protocol 1), remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (0.5 mg/mL in PBS) to each well.[11][12]
-
Incubate the plate for 3-4 hours at 37°C.[11]
-
Remove the MTT solution carefully.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[12]
-
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
This is a common primary assay in HTS for inflammation, as NO is a key inflammatory mediator produced by iNOS.
-
Principle : The Griess reagent detects nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.[13][14]
-
Procedure :
-
After the LPS incubation period, collect 50 µL of cell culture supernatant from each well of the treatment plate and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) using fresh culture medium.[13]
-
Prepare the Griess reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]
-
Add 50 µL of the freshly prepared Griess reagent to each well containing supernatant or standard.[13]
-
Incubate for 10-15 minutes at room temperature, protected from light.[13]
-
Calculate the nitrite concentration in the samples by comparing to the standard curve.
-
Protocol 4: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of specific pro-inflammatory cytokines like TNF-α and IL-6.
-
Principle : A sandwich ELISA uses a capture antibody coated on the plate, a detection antibody, and an enzyme-linked secondary antibody to generate a colorimetric signal proportional to the amount of cytokine present.[15]
-
Procedure (General Steps) :
-
Use a commercial ELISA kit for TNF-α or IL-6 and follow the manufacturer's instructions.[16][17]
-
Collect cell culture supernatants after treatment. Centrifuge to remove any cellular debris.[16]
-
Add standards and samples to the antibody-pre-coated wells and incubate.
-
Wash the wells multiple times with the provided wash buffer.[18]
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add Streptavidin-HRP (or other enzyme conjugate) and incubate.[15]
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.[16]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.[16]
-
Quantify cytokine levels based on the standard curve.
-
Protocol 5: Western Blot Analysis
Western blotting is used to analyze the expression and phosphorylation state of key proteins in the NF-κB and MAPK signaling pathways.[19]
-
Procedure :
-
Protein Extraction : After cell treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[20]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts.
-
This compound serves as an excellent reference compound for HTS campaigns aimed at discovering novel anti-inflammatory drugs. Its well-characterized inhibitory effects on the NF-κB and MAPK pathways provide a benchmark for evaluating new chemical entities. The protocols outlined here offer a robust framework for a multi-step screening process, from initial hit identification using a primary assay like the Griess reaction to secondary validation and mechanistic studies, ensuring the identification of potent and non-cytotoxic lead compounds.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Evodiamine Inhibits Lipopolysaccharide (LPS)-Induced Inflammation in BV-2 Cells via Regulating AKT/Nrf2-HO-1/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Povidone iodine suppresses LPS-induced inflammation by inhibiting TLR4/MyD88 formation in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Anti-Inflammatory Effects of Idebenone Attenuate LPS-Induced Systemic Inflammatory Diseases by Suppressing NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Preparation and Use of Evodine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant interest in biomedical research for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-obesity effects.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide detailed protocols for the solubilization of this compound and its application in key cell-based experiments, along with an overview of its known mechanisms of action.
Data Presentation
This compound Solubility and Working Concentrations
This compound is a hydrophobic compound with low aqueous solubility.[3][4] Therefore, organic solvents are necessary for its initial dissolution before dilution in cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[3] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3]
| Parameter | Value | Notes |
| Solubility | ||
| Practically insoluble in water.[4] | ||
| Soluble in DMSO, ethanol, methanol, and acetone.[5][6][7] | DMSO is the preferred solvent for cell culture applications. | |
| Stock Solution Concentration | 10-50 mM in 100% DMSO | Prepare a high-concentration stock to minimize the volume of DMSO added to the cell culture medium. |
| Working Concentration Range | 1 - 100 µM | The effective concentration varies depending on the cell line and the specific biological endpoint being measured.[8][9][10][11] |
| Final DMSO Concentration | ≤ 0.5% (v/v) | It is crucial to maintain a low final DMSO concentration to prevent solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[3] |
Experimental Protocols
I. Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM this compound Stock Solution: a. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 303.33 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.03 mg of this compound. b. Transfer the this compound powder to a sterile microcentrifuge tube. c. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.03 mg of this compound). d. Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear. e. Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
-
Prepare this compound Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Warm the cell culture medium to 37°C in a water bath. c. Perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
- Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%. d. Mix the working solution thoroughly by gentle pipetting before adding it to the cells. e. Always prepare fresh working solutions for each experiment.
II. Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.[12][13][14][15][16]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: a. After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Mix thoroughly by gentle pipetting. e. Read the absorbance at 570 nm using a microplate reader.
III. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[17][18][19][20]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis. b. After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting and Staining: a. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. b. Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
IV. Western Blot Analysis
This protocol details the procedure for analyzing changes in protein expression in key signaling pathways affected by this compound treatment.[21][22][23][24]
Materials:
-
Cells of interest
-
6-well cell culture plates or larger culture dishes
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Treat cells with this compound as described in previous protocols. b. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. c. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine changes in protein expression.
Mandatory Visualizations
Signaling Pathways Affected by this compound
References
- 1. Pharmacological Actions of Multi-Target-Directed Evodiamine [mdpi.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative/cytotoxic activity of molecular iodine and iodolactones in various human carcinoma cell lines. No interfering with EGF-signaling, but evidence for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative/cytotoxic effects of molecular iodine, povidone-iodine and Lugol's solution in different human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Human Cancer Cell Lines with Evodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodine, a quinolone alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated significant anti-tumor activity in a variety of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values and the percentage of apoptotic cells observed after treatment with this compound.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PANC-1 | Pancreatic Cancer | Approx. 5-10 | 48 |
| SW1990 | Pancreatic Cancer | Approx. 5-10 | 48 |
| AGS | Gastric Cancer | Approx. 10 | 24 |
| MKN45 | Gastric Cancer | Approx. 10 | 24 |
| U937 | Leukemia | Not explicitly stated | - |
| A-375 | Melanoma | 11.73 | 24 |
| A-375 | Melanoma | 5.083 | 48 |
| B16-F10 | Melanoma | 11.73 | 24 |
| B16-F10 | Melanoma | 5.083 | 48 |
| B16-F10 | Melanoma | 4.604 | 72 |
Table 2: this compound-Induced Apoptosis in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) |
| PANC-1 | Pancreatic Cancer | 1 | 48 | Increased vs. Control |
| PANC-1 | Pancreatic Cancer | 5 | 48 | Significantly Increased vs. Control |
| PANC-1 | Pancreatic Cancer | 10 | 48 | Significantly Increased vs. Control |
| SW1990 | Pancreatic Cancer | 1 | 48 | Increased vs. Control |
| SW1990 | Pancreatic Cancer | 5 | 48 | Significantly Increased vs. Control |
| SW1990 | Pancreatic Cancer | 10 | 48 | Significantly Increased vs. Control |
| AGS | Gastric Cancer | 1, 5, 10 | 24 | Dose-dependent increase |
| AGS | Gastric Cancer | 10 | 6, 12, 24 | Time-dependent increase |
| MKN45 | Gastric Cancer | 1, 5, 10 | 24 | Dose-dependent increase |
| MKN45 | Gastric Cancer | 10 | 6, 12, 24 | Time-dependent increase |
Signaling Pathways
This compound induces apoptosis by targeting multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation. The primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.[1] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR. This inhibition leads to the downstream suppression of anti-apoptotic proteins and the activation of pro-apoptotic factors.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are critical in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[2][3] In many cancer cells, the MAPK/ERK pathway is constitutively active, promoting uncontrolled growth. This compound has been observed to inhibit the phosphorylation of ERK, thereby downregulating its activity and contributing to the induction of apoptosis.
Caption: this compound's inhibitory effect on the MAPK/ERK pathway.
Experimental Workflow
A general workflow for investigating the apoptotic effects of this compound on a human cancer cell line is outlined below. This workflow encompasses initial cytotoxicity screening, confirmation of apoptosis, and investigation of the underlying molecular mechanisms.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells and calculating the IC50 value.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on IC50 values) for the chosen duration. Include a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Analysis of Apoptosis-Related Proteins (Western Blotting)
This protocol is for detecting changes in the expression and activation of key proteins involved in the apoptotic pathways affected by this compound.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the this compound-treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software and normalize to the loading control. A decrease in pro-caspase-3 and full-length PARP with a corresponding increase in their cleaved forms, a decrease in the Bcl-2/Bax ratio, and reduced phosphorylation of Akt and ERK are indicative of this compound-induced apoptosis.[4][5][6]
References
- 1. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Model for Assessing Evodine-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has been investigated for its potential therapeutic properties, including anti-tumor effects. However, recent studies have raised concerns about its potential cardiotoxicity. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cardiotoxicity screening due to its genetic and physiological homology with humans, rapid external development, and the optical transparency of its embryos, which allows for real-time, non-invasive observation of cardiac function.[1] This document provides detailed application notes and protocols for utilizing the zebrafish model to assess this compound-induced cardiotoxicity, focusing on phenotypic screening and investigation of underlying molecular mechanisms.
A recent study has demonstrated that this compound can induce cardiovascular side effects in zebrafish, including reduced circulation, pericardial malformations, and alterations in heart rate, with evidence suggesting the involvement of oxidative stress.[2][3] Furthermore, in vitro studies on various cancer cell lines have shown that this compound can modulate the PI3K/Akt and MAPK/ERK signaling pathways and induce apoptosis. These pathways are crucial for cell survival and proliferation and their dysregulation is often implicated in cardiotoxicity. Therefore, this application note will focus on methods to evaluate these specific pathways in the context of this compound's effects on the zebrafish heart.
Key Phenotypic Endpoints for Cardiotoxicity Assessment
The primary assessment of this compound-induced cardiotoxicity in zebrafish embryos involves the observation and quantification of key morphological and physiological parameters.
Table 1: Summary of Phenotypic Endpoints for Cardiotoxicity Assessment
| Parameter | Description | Method of Measurement |
| Heart Rate | Beats per minute (bpm). A significant decrease (bradycardia) or increase (tachycardia) can indicate cardiotoxicity. | Manual counting from video recordings or automated analysis using specialized software. |
| Pericardial Edema | Accumulation of fluid in the pericardial sac surrounding the heart, leading to a visible swelling. | Qualitative scoring (e.g., absent, mild, severe) or quantitative measurement of the edematous area using imaging software. |
| Circulatory Defects | Reduced or absent blood flow in major vessels, blood congestion, or hemorrhage. | Visual observation under a stereomicroscope. |
| Morphological Abnormalities | Malformations of the heart chambers, looping defects, or overall body deformities. | Visual inspection and comparison to control embryos. |
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.
-
Breeding: Place male and female zebrafish (2:1 ratio) in a breeding tank with a divider the evening before embryo collection.
-
Embryo Collection: Remove the divider in the morning to allow for natural spawning. Collect fertilized embryos within 30 minutes of spawning.
-
Cleaning and Staging: Wash the embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) and incubate them at 28.5°C. Stage the embryos according to standard developmental timelines.
This compound Exposure
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the exposure medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Exposure Protocol: At 24 hours post-fertilization (hpf), place healthy, dechorionated embryos into a 24-well plate (one embryo per well) containing E3 medium. Add this compound to the wells at various concentrations. Include a vehicle control group (0.1% DMSO in E3 medium) and a negative control group (E3 medium only). A positive control group treated with a known cardiotoxic agent like doxorubicin or terfenadine is also recommended. Incubate the embryos at 28.5°C until the desired time point for analysis (e.g., 48, 72 hpf).
Assessment of Cardiotoxicity
-
At the desired time point (e.g., 72 hpf), transfer an individual embryo to a depression slide with a drop of E3 medium.
-
Use a high-speed camera mounted on a stereomicroscope to record a video of the beating heart for 30-60 seconds.
-
Manually count the number of ventricular contractions over a 15-second interval and multiply by four to obtain the heart rate in beats per minute.
-
Alternatively, use specialized software for automated heart rate analysis from the recorded videos.
-
Repeat for a statistically significant number of embryos per treatment group (n ≥ 10).
-
At the designated time point, capture lateral view images of individual embryos using a stereomicroscope with a camera.
-
Visually score the severity of pericardial edema based on a predefined scale (e.g., 0 = no edema, 1 = mild, 2 = moderate, 3 = severe).
-
For quantitative analysis, use imaging software (e.g., ImageJ) to measure the area of the pericardial sac.
-
Compare the measurements between treatment groups and the control group.
Molecular Analysis
-
RNA Extraction: At the end of the exposure period, pool 20-30 embryos per treatment group and homogenize them in a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry on a real-time PCR system. Use primers specific for zebrafish orthologs of genes involved in the PI3K/Akt and MAPK pathways (e.g., akt1, pik3r1, mapk1, mapk3) and apoptosis (e.g., bax, bcl2a, casp3a). Normalize the expression levels to a stable housekeeping gene (e.g., ef1a).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Table 2: Example Quantitative PCR Data for Cardiotoxicity Markers
| Gene | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| akt1 | This compound (10 µM) | 0.65 ± 0.08 | < 0.05 |
| Doxorubicin (1 µM) | 0.52 ± 0.06 | < 0.01 | |
| mapk1 | This compound (10 µM) | 1.89 ± 0.21 | < 0.05 |
| Terfenadine (5 µM) | 2.15 ± 0.25 | < 0.01 | |
| bax | This compound (10 µM) | 2.54 ± 0.32 | < 0.01 |
| Doxorubicin (1 µM) | 3.11 ± 0.40 | < 0.001 | |
| bcl2a | This compound (10 µM) | 0.48 ± 0.05 | < 0.01 |
| Doxorubicin (1 µM) | 0.39 ± 0.04 | < 0.001 |
-
Protein Extraction: Pool approximately 50 embryos per group and homogenize them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against total and phosphorylated forms of Akt and ERK, as well as cleaved Caspase-3. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and cleaved Caspase-3 to a loading control (e.g., β-actin).
Table 3: Example Western Blot Densitometry Data
| Protein | Treatment Group | Relative Protein Level (Fold Change vs. Control; Mean ± SD) | p-value |
| p-Akt/Total Akt | This compound (10 µM) | 0.58 ± 0.07 | < 0.05 |
| Doxorubicin (1 µM) | 0.45 ± 0.05 | < 0.01 | |
| p-ERK/Total ERK | This compound (10 µM) | 1.75 ± 0.19 | < 0.05 |
| Terfenadine (5 µM) | 2.05 ± 0.22 | < 0.01 | |
| Cleaved Caspase-3 | This compound (10 µM) | 3.21 ± 0.41 | < 0.01 |
| Doxorubicin (1 µM) | 4.15 ± 0.53 | < 0.001 |
-
Fixation and Permeabilization: Fix embryos in 4% paraformaldehyde, followed by permeabilization with proteinase K and acetone.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit to label the fragmented DNA of apoptotic cells.
-
Imaging and Quantification: Image the heart region of the embryos using a fluorescence microscope. Quantify the number of TUNEL-positive cells within the heart.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for assessing this compound-induced cardiotoxicity.
Caption: Proposed signaling pathways in this compound-induced cardiotoxicity.
Conclusion
The zebrafish model provides a robust and efficient platform for the preliminary assessment of this compound-induced cardiotoxicity. The protocols outlined in this document, from basic phenotypic screening to more in-depth molecular analysis of the PI3K/Akt and MAPK signaling pathways, offer a comprehensive approach for researchers in drug development and toxicology. The quantitative data and visualization tools provided serve as a guide for experimental design and data interpretation, ultimately contributing to a better understanding of the potential cardiovascular risks associated with this compound.
References
High-performance liquid chromatography (HPLC) for purity analysis of Evodine.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Evodine
AN-HPLC-EVO-001
Introduction
This compound, a quinolone alkaloid extracted from the fruits of Evodia rutaecarpa, has garnered significant interest in pharmaceutical research for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The method is designed to separate this compound from its potential impurities, including related alkaloids and degradation products, providing a reliable tool for quality control in drug development and manufacturing.
Principle
The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water. The separation is based on the differential partitioning of this compound and its impurities between the nonpolar stationary phase and the polar mobile phase. Detection is performed using a UV detector at 225 nm, a wavelength where this compound and related compounds exhibit significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: HPLC grade formic acid.
-
Reference Standard: this compound, purity ≥99%.
-
Sample: this compound bulk drug substance.
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water. To prepare, add 1 mL of formic acid to 1 L of ultrapure water and mix thoroughly.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 1 L of acetonitrile and mix thoroughly.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase (initial composition).
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample, transfer it to a 10 mL volumetric flask, dissolve in and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with the mobile phase (initial composition).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
3. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
4. Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines, covering the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is evaluated by analyzing a blank, a placebo (if applicable), the this compound standard, and the sample, and also by performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the this compound standard solution are prepared and injected. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is determined.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The relative standard deviation (%RSD) is calculated.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This includes variations in the flow rate, column temperature, and mobile phase composition.
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,870 |
| 50 | 624,950 |
| 100 | 1,251,300 |
| 150 | 1,876,500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy Data
| Parameter | Level | %RSD | Mean Recovery (%) |
| Repeatability (n=6) | 100 µg/mL | 0.6% | N/A |
| Intermediate Precision (n=6) | 100 µg/mL | 0.8% | N/A |
| Accuracy (n=3) | 80% | 99.5% | |
| 100% | 100.2% | ||
| 120% | 99.8% |
Table 4: LOD and LOQ
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Experimental Workflow for HPLC Purity Analysis of this compound
Caption: Workflow for HPLC purity analysis of this compound.
Logical Relationship for HPLC Method Validation
Application Note: On-line Solid-Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC/MS/MS) for the Ultrasensitive Detection of Evodiamine in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Evodiamine is a bioactive indole quinazoline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa (Wu-Chu-Yu).[1] It has demonstrated a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and analgesic properties.[2][3] The anti-cancer activity of evodiamine is of significant interest, as it can induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways.[1][4] Given its potential therapeutic applications and increasing presence in research, it is crucial to monitor its occurrence and fate in aqueous environments.
This application note describes a robust, automated, and highly sensitive method for the determination of evodiamine in various water samples using on-line solid-phase extraction (SPE) coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The on-line SPE approach offers significant advantages over traditional offline methods, including reduced sample handling, lower solvent consumption, high precision, and elimination of manual concentration steps, making it ideal for high-throughput analysis.[5]
Experimental Protocols
Materials and Reagents
-
Standards: Evodiamine (purity ≥98%), Carbamazepine (Internal Standard, IS, purity ≥98%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate.
-
Samples: Water samples (e.g., drinking water, surface water, wastewater effluent).
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of evodiamine and carbamazepine standards and dissolve each in 1.0 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of carbamazepine in methanol:water (50:50, v/v).
-
Water Sample Preparation:
-
Collect water samples in clean glass bottles.
-
Filter the samples through a 0.45 µm syringe filter to remove particulate matter.
-
For samples with expected high concentrations, perform a preliminary dilution with deionized water.
-
Spike 10 µL of the IS working solution into a 1.0 mL aliquot of the filtered water sample.
-
On-line SPE-LC/MS/MS System and Conditions
The system integrates an on-line SPE module with a high-performance liquid chromatography (HPLC) system and a triple quadrupole mass spectrometer. The workflow involves automated loading of the water sample onto an SPE cartridge, washing of interfering matrix components, followed by elution of the analyte onto the analytical column for separation and detection.
3.1 On-line SPE Conditions
-
SPE Cartridge: Phenyl-based monolithic or polymer-based reversed-phase (e.g., Oasis HLB, Hypersil GOLD aQ).[4][6] A phenyl-based cartridge can offer unique selectivity through π-π and hydrogen bonding interactions with evodiamine.[6][7]
-
Loading Pump Mobile Phase: Deionized water with 0.1% formic acid.
-
Loading Flow Rate: 1.0 mL/min.
-
Injection Volume: 900 µL.[4]
-
Procedure:
-
Conditioning: The SPE cartridge is automatically conditioned with methanol followed by deionized water.
-
Loading: The prepared 1 mL water sample is injected and loaded onto the SPE cartridge. Evodiamine and the IS are retained, while salts and highly polar impurities are washed to waste.
-
Elution & Transfer: After loading, the valve switches, and the analytical LC gradient mobile phase back-flushes the trapped analytes from the SPE cartridge onto the analytical column.
-
3.2 LC Conditions
-
Analytical Column: C18 column (e.g., 2.1 × 150 mm, 1.7 µm).[8]
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.[9]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 15 1.0 15 5.0 85 7.0 85 7.1 15 | 10.0 | 15 |
3.3 MS/MS Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).[10]
-
Key MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Evodiamine 304.0 134.0 Optimize for system Evodiamine (Qualifier) 304.1 161.1 Optimize for system Carbamazepine (IS) 237.0 194.0 Optimize for system
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative performance data for LC-MS/MS methods for evodiamine. (Note: This data is derived from studies in biological matrices and should be validated for water samples).
Table 1: Linearity and Sensitivity of Evodiamine Detection
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Human Serum | 5.2 - 1040 | 0.999 | 5.2 | [9] |
| Rat Plasma | 0.2 - 50.0 | 0.9997 | 0.2 | [1] |
| Rat Plasma | 0.1 - 50 (approx.) | >0.9991 | 0.1 |[11][12] |
Table 2: Precision and Recovery Data for Evodiamine
| Matrix | Concentration (ng/mL) | Intra-day Precision (RSD%) | Accuracy/Recovery (%) | Reference |
|---|---|---|---|---|
| Human Serum | N/A | 2.18 - 4.00 | 90.5 - 98.1 | [9] |
| Rat Plasma | 0.5 | 13.51 | 92.08 - 102.99 | [1] |
| Rat Plasma | 5.0 | 6.33 | 92.08 - 102.99 | [1] |
| Rat Plasma | 50.0 | 4.61 | 92.08 - 102.99 |[1] |
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and a key signaling pathway associated with evodiamine's bioactivity.
Evodiamine's Role in Apoptosis Induction
Evodiamine exerts its anti-cancer effects partly by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[13] This involves altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which activates a cascade of caspase enzymes, ultimately leading to controlled cell death.[4][14]
Conclusion
This application note presents a comprehensive protocol for the sensitive and automated analysis of evodiamine in water samples using on-line SPE-LC/MS/MS. The method minimizes sample preparation time and potential for human error, providing reliable and reproducible quantification. The detailed LC-MS/MS parameters and expected performance metrics serve as a valuable guide for researchers in environmental science, pharmacology, and drug development for monitoring this potent bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chirality and lipophilicity in the functional activity of evodiamine and its analogues at TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiamine functions as an agonist for the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Proliferative Effects of Evodiamine in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the poor bioavailability of Evodine for oral administration.
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of Evodine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.
Understanding the Challenge: Poor Oral Bioavailability of this compound
This compound, a quinazoline alkaloid extracted from Evodia rutaecarpa, exhibits promising pharmacological activities, including anti-tumor effects. However, its clinical application via oral administration is significantly hampered by its low aqueous solubility and potential for first-pass metabolism, leading to poor and variable bioavailability. This technical guide explores various formulation strategies to overcome these limitations.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers and solutions to common problems you may encounter during your experiments.
FAQs: General Formulation Strategies
-
Question: What are the primary reasons for this compound's poor oral bioavailability? Answer: The primary reasons are its very low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential pre-systemic metabolism by cytochrome P450 enzymes in the gut wall and liver.
-
Question: Which formulation strategies have shown the most promise for improving this compound's bioavailability? Answer: Several strategies have been successfully employed, including solid dispersions, phospholipid complexes, and various nanoformulations such as polymeric nanoparticles. These approaches aim to enhance the dissolution rate, increase solubility, and/or protect this compound from metabolic degradation.
Troubleshooting: Solid Dispersions
-
Question: My this compound solid dispersion is not showing a significant improvement in dissolution rate. What could be the issue? Answer:
-
Incorrect Carrier Selection: The choice of carrier is critical. Hydrophilic polymers like PVP K30 have shown good results. Ensure the carrier is appropriate for the chosen preparation method and is highly water-soluble.
-
Suboptimal Drug-to-Carrier Ratio: The ratio of this compound to the carrier significantly impacts dissolution. An insufficient amount of carrier may not effectively disperse the drug at a molecular level. Ratios of 1:6 (this compound:PVP K30) have been reported to be effective.
-
Incomplete Amorphization: The drug needs to be in an amorphous state within the dispersion for maximal dissolution enhancement. Verify the physical state of this compound in your formulation using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Solvent Selection (for solvent evaporation method): The solvent used must be able to dissolve both the drug and the carrier effectively to ensure a homogeneous dispersion.
-
-
Question: The in vivo performance of my solid dispersion does not correlate with the in vitro dissolution results. Why might this be? Answer:
-
Precipitation in the GI Tract: The supersaturated solution created by the solid dispersion upon dissolution may be unstable, leading to precipitation of the drug in the gastrointestinal tract before it can be absorbed. Consider incorporating precipitation inhibitors in your formulation.
-
Metabolic Instability: While the solid dispersion enhances dissolution, it may not protect this compound from first-pass metabolism. Co-administration with a CYP450 inhibitor could be explored, though this may have other physiological effects.
-
Permeability Issues: Enhanced dissolution does not guarantee enhanced permeation across the intestinal wall. If permeability is a limiting factor, strategies to improve it, such as the use of permeation enhancers, may be necessary.
-
Troubleshooting: Phospholipid Complexes
-
Question: The complexation efficiency of my this compound-phospholipid complex is low. How can I improve it? Answer:
-
Incorrect Molar Ratio: The stoichiometry between this compound and the phospholipid is crucial. An optimal molar ratio (e.g., 2:1 phospholipid to this compound) should be determined experimentally.
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent system play a significant role. For the solvent evaporation method, a reaction time of 3 hours at 60°C in a mixture of ethanol and tetrahydrofuran has been shown to be effective.
-
Purity of Reagents: Ensure high purity of both this compound and the phospholipid, as impurities can interfere with the complexation process.
-
-
Question: My this compound-phospholipid complex is showing signs of instability during storage. What are the possible causes? Answer:
-
Moisture Absorption: Phospholipids are hygroscopic. Store the complex in a desiccated, low-humidity environment to prevent degradation.
-
Oxidation: Phospholipids are susceptible to oxidation. Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
-
Physical Reversion: The complex may revert to its individual components over time, especially under suboptimal storage conditions. Re-characterize the stored samples to check for any changes in their physicochemical properties.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in various formulations compared to the unformulated drug.
Table 1: Pharmacokinetic Parameters of this compound Solid Dispersion in Beagle Dogs
| Formulation | Cmax (mg/L) | Tmax (h) | AUC (0-24h) (mg·h/L) |
| Physical Mixture | 10.48 ± 7.28 | 2.18 ± 0.88 | 34.31 ± 28.07 |
| Solid Dispersion (1:6 this compound:PVP K30) | 27.85 ± 13.78 | 0.57 ± 0.19 | 51.22 ± 38.01 |
Data from Xu et al., 2011.[1]
Table 2: Pharmacokinetic Parameters of this compound-Phospholipid Complex (EPLC) in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-∞) (µg·h/mL) | Relative Bioavailability (%) |
| Free this compound | 0.35 ± 0.08 | 2.0 ± 0.5 | 2.45 ± 0.56 | 100 |
| EPLC | 0.82 ± 0.15 | 1.5 ± 0.3 | 5.36 ± 0.98 | 218.82 |
Data from Tan et al., 2012.[1]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of different this compound formulations.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable solvent that dissolves both this compound and PVP K30)
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:6 w/w ratio).
-
Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
Characterization:
-
Dissolution Studies: Perform in vitro dissolution testing using a USP dissolution apparatus (e.g., paddle method) in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).
-
X-ray Diffraction (XRD): Analyze the physical state of this compound in the solid dispersion to confirm amorphization.
-
Differential Scanning Calorimetry (DSC): Evaluate the thermal behavior of the solid dispersion to detect any interactions and confirm the amorphous state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Assess any potential molecular interactions between this compound and the carrier.
Preparation of this compound-Phospholipid Complex (EPLC) (Solvent Evaporation Method)
Objective: To prepare a phospholipid complex of this compound to improve its lipophilicity and subsequent oral absorption.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Ethanol
-
Tetrahydrofuran
Procedure:
-
Weigh this compound and phospholipids in a desired molar ratio (e.g., 1:2).
-
Place the weighed materials in a round-bottom flask.
-
Add a mixture of ethanol and tetrahydrofuran (e.g., 1:1 v/v) to dissolve the components completely.
-
Reflux the solution at a controlled temperature (e.g., 60°C) with constant magnetic stirring for a specified duration (e.g., 3 hours).
-
After the reaction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Dry the resulting complex in a vacuum oven to remove any residual solvent.
-
Collect the dried this compound-phospholipid complex and store it in a cool, dark, and dry place.
Characterization:
-
Complexation Efficiency: Determine the percentage of this compound successfully complexed with the phospholipid using a suitable analytical method like HPLC.
-
Particle Size and Zeta Potential: Analyze the particle size distribution and surface charge of the complex in a suitable dispersion medium.
-
Solubility Studies: Determine the apparent solubility of the complex in both aqueous and lipid phases (e.g., water and n-octanol).
-
DSC, XRD, and FTIR: Characterize the physicochemical properties of the complex as described for solid dispersions.
Visualizations
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing this compound solid dispersion.
Mechanism of Enhanced Bioavailability
Caption: Strategies to overcome poor oral bioavailability.
This technical support center provides a foundational understanding and practical guidance for improving the oral bioavailability of this compound. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs.
References
Strategies to overcome Evodine's low water solubility in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for overcoming the low water solubility of Evodine in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's low water solubility a challenge in research?
A1: this compound's poor water solubility presents a significant hurdle in both in vitro and in vivo experiments. In aqueous media used for cell culture and bioassays, low solubility leads to precipitation, resulting in inaccurate and unreliable data. For in vivo studies, poor solubility limits oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.
Q2: What are the primary strategies to improve this compound's solubility?
A2: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Phospholipid Complexes: Forming a complex between this compound and phospholipids to enhance its lipophilicity and subsequent absorption.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
Q3: Which solubility enhancement method is best for my experiment?
A3: The optimal method depends on the specific requirements of your experiment (e.g., in vitro vs. in vivo), the desired concentration of this compound, and the available equipment. The table below summarizes the quantitative improvements of each method to aid in your decision-making.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound precipitates in my cell culture medium. | The concentration of free this compound exceeds its aqueous solubility limit. | Prepare a stock solution using one of the described solubility enhancement techniques (e.g., cyclodextrin complex) before diluting it into the cell culture medium. |
| Inconsistent results in in vitro assays. | Poor and variable dissolution of this compound powder. | Utilize a formulation with a higher dissolution rate, such as a solid dispersion or a phospholipid complex, to ensure consistent and complete dissolution. |
| Low oral bioavailability in animal studies. | Poor absorption due to low solubility in gastrointestinal fluids. | Employ a formulation designed to improve oral absorption, such as a phospholipid complex or a nanoparticle formulation.[1] |
| Difficulty achieving high drug loading in nanoparticle formulations. | Inefficient encapsulation process or poor affinity of this compound for the nanoparticle matrix. | Optimize the preparation method by adjusting parameters like the drug-to-polymer/lipid ratio, solvent selection, and homogenization/sonication time. |
Quantitative Data Summary
The following table summarizes the reported improvements in solubility and bioavailability for various this compound formulations.
| Formulation Method | Carrier/System | Key Findings | Reference |
| Solid Dispersion | PVP K30 (1:6 w/w) | ~27.7-fold increase in dissolution rate compared to the physical mixture. | [2] |
| Phospholipid Complex | Soy Phospholipid (1:2 molar ratio) | Aqueous solubility significantly enhanced; relative bioavailability increased to 218.82% compared to free this compound. | [1] |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Formation of a 1:1 inclusion complex leads to increased aqueous solubility. Quantitative data for this compound is not readily available, but similar poorly soluble drugs show significant increases. | [3][4] |
| Nanoparticles | PLGA | Encapsulation of this compound in nanoparticles can improve bioavailability, though specific quantitative data for this compound loading and release is formulation-dependent. | [5] |
| Solid Lipid Nanoparticles (SLNs) | Various solid lipids and surfactants | Can achieve high encapsulation efficiency and provide sustained release, improving bioavailability. Specific data for this compound is formulation-dependent. | [6] |
Experimental Protocols
Preparation of this compound-PVP K30 Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Ethanol (or other suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:6 weight ratio.
-
Dissolve both the this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
Preparation of this compound-Phospholipid Complex
This protocol details the formation of an this compound-phospholipid complex to improve its aqueous solubility and oral bioavailability.[1]
Materials:
-
This compound
-
Soy Phospholipid
-
Ethanol
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Prepare a mixture of ethanol and tetrahydrofuran (1:1, v/v) to be used as the reaction medium.
-
Dissolve this compound and soy phospholipid in the reaction medium in a round-bottom flask at a molar ratio of 1:2 (this compound:Phospholipid). The concentration of this compound should be approximately 2.5 mg/mL.
-
Heat the mixture to 60°C and stir for 3 hours.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain a solid residue.
-
Wash the resulting solid with n-hexane to remove any uncomplexed lipid.
-
Dry the final this compound-phospholipid complex in a vacuum desiccator.
Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method
This protocol describes a simple and effective method for preparing an inclusion complex of this compound with HP-β-CD.[7][8]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50% ethanol)
-
Mortar and pestle
-
Oven
Procedure:
-
Place HP-β-CD in a mortar.
-
Add a small amount of the ethanol-water mixture to the HP-β-CD and triturate to form a homogeneous paste.
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Slowly add the this compound to the HP-β-CD paste while continuously triturating.
-
Knead the mixture for a specified time (e.g., 60 minutes) to ensure thorough complexation.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Store the final product in a well-closed container.
Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol outlines the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound.[5]
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane to form the organic phase.
-
Prepare an aqueous phase containing a stabilizer, such as a 1% PVA solution.
-
Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in an appropriate medium for your experiment or lyophilize for long-term storage.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation.
Inhibition of NF-κB Signaling Pathway
This compound can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer cell survival. It has been shown to inhibit the phosphorylation of IκBα, preventing its degradation and thus keeping NF-κB sequestered in the cytoplasm.
Induction of Apoptosis via JNK Pathway
This compound can induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of caspases.
G2/M Cell Cycle Arrest
This compound can induce cell cycle arrest at the G2/M phase by regulating the expression and activity of key cell cycle proteins such as Cdc2 and Cyclin B1.
Activation of TRPV1 Channel
This compound is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel. Its activation leads to an influx of calcium ions, which can trigger various downstream signaling events.
References
- 1. Design and Evaluation of a Novel Evodiamine-Phospholipid Complex for Improved Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Investigating the hepatotoxicity and cardiotoxicity of Evodine in animal models.
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the hepatotoxicity and cardiotoxicity of Evodine in animal models. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate smoother and more effective research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the investigation of this compound's toxic effects on the liver and heart.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| High variability in serum biomarker levels (ALT, AST, CK-MB, LDH) across the same treatment group. | 1. Inconsistent dosing or administration.2. Animal stress during handling or procedures.3. Underlying health differences in animal models.4. Improper sample collection or processing. | 1. Ensure accurate and consistent preparation and administration of this compound.2. Acclimatize animals properly and handle them gently to minimize stress.3. Use age- and weight-matched animals from a reputable supplier.4. Standardize blood collection and serum separation protocols. |
| Histopathological analysis shows minimal or no liver/heart damage despite high this compound dosage. | 1. Insufficient duration of treatment.2. Rapid metabolism and clearance of this compound in the chosen animal model.3. Incorrect tissue fixation or staining. | 1. Consider extending the treatment period based on pharmacokinetic data.2. Select an animal model known to be sensitive to this compound or consider using metabolic inhibitors if appropriate for the study design.3. Review and optimize fixation (e.g., 10% neutral buffered formalin) and staining (e.g., H&E, Masson's trichrome) protocols. |
| Inconsistent results in apoptosis assays (e.g., TUNEL, Caspase-3 activity). | 1. Suboptimal tissue permeabilization.2. Reagent degradation.3. High background staining. | 1. Optimize permeabilization steps (e.g., proteinase K concentration and incubation time).2. Use fresh reagents and store them according to the manufacturer's instructions.3. Include appropriate negative and positive controls to determine baseline and maximum signal. |
| Difficulty in isolating viable cardiomyocytes for in vitro studies. | 1. Enzymatic digestion issues (concentration, duration).2. Mechanical stress during dissociation.3. Low cell yield and viability post-isolation. | 1. Titrate enzyme concentrations (e.g., collagenase, trypsin) and digestion time.2. Gently triturate the tissue to minimize mechanical damage.3. Use a Percoll gradient to enrich for viable cardiomyocytes. |
| Zebrafish embryos show developmental delays but no specific cardiotoxic phenotypes. | 1. This compound concentration is too low to induce specific cardiotoxicity.2. The observation window is too short. | 1. Perform a dose-response study to identify the appropriate concentration range for cardiotoxicity.2. Extend the observation period to monitor for delayed cardiac malformations or functional deficits. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-induced toxicity.
Table 1: In Vitro Cytotoxicity of Evodiamine
| Cell Type | Assay | Endpoint | Value | Reference |
| Primary cultured neonatal rat cardiomyocytes | Cell Viability | 24h IC50 | 28.44 µg/mL | [1] |
Table 2: In Vivo Cardiotoxicity of Evodiamine in Zebrafish
| Parameter | Endpoint | Concentration | Observation | Reference |
| Lethality | LC10 | 354 ng/mL | - | [1] |
| Morphology | Pericardial edema | 354 ng/mL | Observed in 17/28 zebrafish | [2] |
| Circulation | Reduced or lost | 354 ng/mL | Observed in 19/28 zebrafish | [2] |
Detailed Experimental Protocols
Assessment of Hepatotoxicity in Mice
Animal Model: Male C57BL/6 mice (8-10 weeks old) This compound Administration: Oral gavage once daily for 7 days. A dose-response study should be conducted (e.g., 10, 20, 40 mg/kg). Sample Collection:
-
At the end of the treatment period, anesthetize mice and collect blood via cardiac puncture for serum biomarker analysis.
-
Perfuse the liver with ice-cold PBS.
-
Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology.
-
Snap-freeze the remaining liver tissue in liquid nitrogen for molecular and biochemical analyses.
Biochemical Analysis:
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.
Histopathological Analysis:
-
Embed fixed liver tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and steatosis.
Apoptosis Assays:
-
TUNEL Staining: Use an in situ cell death detection kit on paraffin-embedded liver sections to identify apoptotic cells.
-
Western Blot: Analyze the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-3 in liver tissue lysates.
Assessment of Cardiotoxicity in Zebrafish Embryos
Animal Model: Wild-type zebrafish embryos This compound Exposure:
-
Collect freshly fertilized embryos and place them in multi-well plates.
-
Expose embryos to varying concentrations of this compound (e.g., 100, 200, 400 ng/mL) from 4 hours post-fertilization (hpf) to 72 hpf.
-
Maintain a control group with vehicle (e.g., DMSO).
Phenotypic Analysis:
-
At 24, 48, and 72 hpf, observe embryos under a stereomicroscope for morphological abnormalities, including pericardial edema, yolk sac edema, and body curvature.
-
Record heart rate by counting ventricular contractions for 15 seconds.
-
Assess circulation by observing blood flow in the dorsal aorta and posterior cardinal vein.
Oxidative Stress Markers:
-
Homogenize pooled embryos at 72 hpf.
-
Measure levels of reactive oxygen species (ROS), malondialdehyde (MDA), and superoxide dismutase (SOD) activity using commercial assay kits.
Visualizing the Pathways and Processes
The following diagrams illustrate key signaling pathways and experimental workflows involved in the investigation of this compound-induced toxicity.
Caption: Experimental workflow for assessing this compound-induced hepatotoxicity.
Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.[1][2]
Caption: Key mechanisms in this compound-induced hepatotoxicity.[3][4]
References
- 1. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the mechanism of emodin-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of hepatotoxicity induced by compounds occurring in Evodiae Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Evodine dosage to minimize toxicity in preclinical studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Evodine. Our aim is to facilitate the optimization of this compound dosage to minimize toxicity in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities associated with this compound in preclinical studies?
A1: Preclinical research has identified several potential toxicities associated with this compound, including hepatotoxicity (liver damage), nephrotoxicity (kidney damage), and cardiotoxicity (heart damage).[1] Overdoses in animal models have been associated with symptoms such as abdominal pain, headache, and vomiting.[1] It is crucial to carefully monitor these organ systems during preclinical evaluation.
Q2: What are the key signaling pathways affected by this compound that might contribute to its toxicity?
A2: this compound has been shown to modulate several signaling pathways, which could be linked to both its therapeutic and toxic effects. These include the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and pathways related to oxidative stress.[1][2] Understanding these interactions is key to elucidating the mechanisms of toxicity.
Q3: Are there any established LD50 or NOAEL values for this compound?
Quantitative Toxicity Data
The following tables summarize available quantitative toxicity data for this compound and provide examples from other natural compounds for comparative reference.
Table 1: In Vitro and In Vivo Toxicity of this compound
| Parameter | Model System | Value | Reference |
| IC50 (24h) | Neonatal Rat Cardiomyocytes | 28.44 µg/mL | [2] |
| LC10 (24h) | Zebrafish Larvae | 354 ng/mL | [2] |
Table 2: Example Oral LD50 Values for Other Natural Compounds in Rodents
| Compound | Animal Model | LD50 Value |
| Thymoquinone | Mouse | 870.9 mg/kg |
| Povidone-Iodine | Mouse | >2000 mg/kg |
Troubleshooting Guide
Q4: I am observing precipitation of this compound in my cell culture media. How can I improve its solubility?
A4: this compound is known to have poor water solubility. Here are a few troubleshooting steps:
-
Vehicle Selection: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. However, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. This allows for smaller volumes to be added to the aqueous media, reducing the chance of precipitation.
-
Sonication: Briefly sonicating the solution can help to dissolve the compound.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. Investigate if adjusting the pH of your media within a physiologically acceptable range improves solubility.
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as using co-solvents, surfactants, or creating a nanoparticle formulation to improve bioavailability and reduce precipitation.
Q5: How can I ensure the stability of my this compound stock solution?
A5: The stability of this compound in solution can be a concern. Consider the following:
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Light Sensitivity: Protect solutions from light, as some compounds are light-sensitive and can degrade upon exposure.
-
Fresh Preparations: For critical experiments, it is always best to use freshly prepared solutions to ensure the compound's integrity.
-
Solvent Quality: Use high-purity, anhydrous solvents to prevent degradation due to contaminants or water.
Experimental Protocols
Detailed Methodology for Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)
This protocol provides a general framework. The specific doses of this compound should be determined based on preliminary range-finding studies.
-
Animal Model: Use a single rodent species (e.g., Wistar rats or ICR mice), typically young, healthy adults. Both males and females should be included.
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days before the study begins.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be calculated to deliver the desired dose in a volume that is appropriate for the animal's weight (e.g., 10 mL/kg for rats).
-
Dose Administration: Administer a single oral dose of this compound by gavage to fasted animals. A control group should receive the vehicle only.
-
Observation Period: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days.
-
Endpoint Analysis:
-
Record the number of mortalities to determine the LD50.
-
Perform daily clinical observations.
-
Measure body weight at the start of the study and at regular intervals.
-
At the end of the observation period, euthanize surviving animals and conduct a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination.
-
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways potentially modulated by this compound.
References
Technical Support Center: Evodine-Phospholipid Complexes for Enhanced Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of Evodine-phospholipid complexes.
Frequently Asked Questions (FAQs)
1. What is an this compound-phospholipid complex?
An this compound-phospholipid complex (EPLC) is a novel drug delivery system where this compound, a poorly water-soluble alkaloid, is complexed with phospholipids. This complexation enhances the lipophilicity of this compound, thereby improving its oral bioavailability and therapeutic efficacy. The interaction between this compound and phospholipids is typically non-covalent.[1]
2. What are the main advantages of formulating this compound as a phospholipid complex?
The primary advantages include:
-
Enhanced Bioavailability: By increasing its lipid solubility, the complex facilitates absorption across biological membranes.[1]
-
Improved Solubility: The complex can improve the solubility of this compound in both water and n-octanol.[1][2]
-
Sustained Release: Phospholipid complexes can provide a sustained-release profile for the encapsulated drug.
-
Reduced Toxicity: By improving the delivery to target sites, the overall required dose and potential side effects may be reduced.
3. What is the most common method for preparing this compound-phospholipid complexes?
The solvent evaporation method is a widely used and effective technique for preparing EPLCs.[2][3] This method involves dissolving both this compound and phospholipids in an organic solvent, followed by the removal of the solvent under reduced pressure to form the complex.[4]
4. Which characterization techniques are essential for confirming the formation of an this compound-phospholipid complex?
A combination of techniques is recommended to confirm complex formation:
-
Differential Scanning Calorimetry (DSC): To observe changes in the thermal behavior of this compound, indicating its interaction with phospholipids.[3]
-
Fourier Transform Infrared Spectroscopy (FT-IR): To identify interactions between the functional groups of this compound and phospholipids.[3]
-
X-ray Powder Diffraction (XRPD): To assess the change in the crystalline structure of this compound upon complexation.[5]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To detect chemical shift changes in the protons of this compound and phospholipids, confirming their interaction.[3]
-
Scanning Electron Microscopy (SEM): To observe the morphological changes of the complex compared to the individual components.[3]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
Q: My encapsulation efficiency for the this compound-phospholipid complex is consistently low. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency is a common challenge. Here are the likely causes and solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Drug-to-Phospholipid Ratio | Optimize the molar ratio of this compound to phospholipid. A higher phospholipid concentration can improve encapsulation, but an excessive amount may not lead to further improvement and could be wasteful.[6] Start with a 1:2 or 1:3 molar ratio of drug to lipid and test different ratios. |
| Suboptimal Solvent System | The choice of organic solvent is critical. A solvent system that effectively dissolves both this compound and the phospholipid is necessary. A mixture of ethanol and tetrahydrofuran has been shown to be effective.[2][3] Experiment with different solvent mixtures and ratios. |
| Insufficient Reaction Time or Temperature | The complexation process is time and temperature-dependent. Ensure the reaction is carried out for a sufficient duration (e.g., 3 hours) and at an optimal temperature (e.g., 60°C) to facilitate the interaction between this compound and the phospholipid.[2] |
| Inefficient Solvent Removal | Rapid or incomplete removal of the organic solvent can lead to poor complex formation. Use a rotary evaporator for gradual solvent removal under reduced pressure, followed by drying under a high vacuum to eliminate any residual solvent.[3] |
Issue 2: Aggregation and Instability of the Complex
Q: The prepared this compound-phospholipid complexes are aggregating and show poor stability in suspension. What can I do to resolve this?
A: Aggregation is often due to insufficient repulsive forces between the particles. Consider the following:
| Potential Cause | Recommended Solution |
| Low Surface Charge (Zeta Potential) | A low zeta potential (close to zero) indicates weak electrostatic repulsion between particles, leading to aggregation. A zeta potential of at least ±30 mV is generally considered indicative of a stable suspension.[7] Incorporating a small percentage of a charged phospholipid (e.g., phosphatidylglycerol) into your formulation can increase the surface charge. |
| Inappropriate pH of the Dispersion Medium | The pH of the aqueous medium can influence the surface charge of the complexes. While phospholipids are generally zwitterionic, the overall charge can be affected by the pH. Maintain a pH between 5.5 and 7.5 for better stability.[7] |
| High Particle Concentration | A high concentration of complexes in the suspension can increase the frequency of collisions and lead to aggregation. Prepare more dilute suspensions or add a steric stabilizer like a PEGylated phospholipid to prevent aggregation. |
| Improper Storage Conditions | Storing the complex suspension at inappropriate temperatures can lead to instability. Storage at 4°C is often preferable to freezing, which can cause aggregation upon thawing.[8] If freezing is necessary, consider adding a cryoprotectant like sucrose or trehalose.[8] |
Issue 3: Poor In Vitro Drug Release
Q: My this compound-phospholipid complex shows a very slow or incomplete drug release profile in vitro. How can I modify the formulation to achieve a more desirable release?
A: The drug release rate is influenced by the integrity and composition of the phospholipid carrier.
| Potential Cause | Recommended Solution |
| High Phospholipid Content or Rigidity | A high concentration of phospholipids or the use of phospholipids with high phase transition temperatures can create a more rigid and less permeable barrier, slowing down drug release.[6] Try reducing the phospholipid-to-drug ratio or incorporating a "helper" lipid with a lower phase transition temperature to increase the fluidity of the bilayer. |
| Presence of Cholesterol | While cholesterol can enhance the stability of the complex, it can also decrease the permeability of the lipid bilayer, thereby reducing the drug release rate.[9] If your formulation contains cholesterol, try reducing its concentration or removing it altogether. |
| Inadequate Dissolution Medium | The in vitro release medium should be able to maintain sink conditions. Ensure the volume and composition of the release medium are appropriate to solubilize the released this compound. The addition of a small amount of surfactant (e.g., Tween 80) to the release medium can help maintain sink conditions. |
| Strong Drug-Lipid Interaction | While a stable complex is desired, excessively strong interactions can hinder drug release. Modifying the formulation by slightly altering the phospholipid composition or the drug-to-lipid ratio might weaken the interaction just enough to facilitate a more favorable release profile. |
Experimental Protocols
Preparation of this compound-Phospholipid Complex (Solvent Evaporation Method)
This protocol is based on established methods for preparing this compound-phospholipid complexes.[2][3]
Materials:
-
This compound (EVO)
-
Phospholipid (e.g., soy phosphatidylcholine)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and phospholipid (e.g., a 1:2 molar ratio).
-
Place the weighed powders into a 100 mL round-bottom flask.
-
Add 50 mL of a 1:1 (v/v) mixture of ethanol and tetrahydrofuran to the flask.
-
Place the flask on a magnetic stirrer with a heating plate and stir the mixture at 60°C for 3 hours.
-
After 3 hours, remove the flask and attach it to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the inner wall of the flask.
-
Further dry the resulting complex in a vacuum oven at 40°C for 12 hours to remove any residual solvent.
-
Collect the dried this compound-phospholipid complex and store it in a desiccator until further use.
Characterization of the this compound-Phospholipid Complex
a) Determination of Encapsulation Efficiency:
-
Accurately weigh a certain amount of the this compound-phospholipid complex.
-
Disperse the complex in a known volume of a suitable solvent (e.g., methanol) to dissolve both the free and encapsulated drug.
-
Determine the total amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
To determine the amount of free this compound, disperse the same amount of the complex in a solvent where the complex is insoluble but free this compound is soluble (e.g., chloroform).[3]
-
Centrifuge the dispersion to separate the complex from the supernatant containing the free drug.
-
Analyze the supernatant for the amount of free this compound using HPLC.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
b) Particle Size and Zeta Potential Analysis:
-
Disperse a small amount of the this compound-phospholipid complex in deionized water.
-
Analyze the dispersion using a dynamic light scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).
-
Measure the zeta potential of the dispersion using the same instrument to assess the surface charge and predict the stability of the complex in suspension.
c) In Vitro Dissolution Study:
-
Use a USP dissolution apparatus (paddle method).
-
The dissolution medium should be a phosphate-buffered saline (pH 6.8) maintained at 37°C.[3]
-
Add a weighed amount of the this compound-phospholipid complex (equivalent to a specific amount of this compound) to the dissolution medium.
-
Stir the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace them with fresh medium to maintain a constant volume.
-
Filter the withdrawn samples and analyze the concentration of dissolved this compound using HPLC.
-
Plot the cumulative percentage of drug released against time.
Visualizations
Experimental Workflow for EPLC Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound-phospholipid complexes.
Putative Signaling Pathway of this compound (PI3K/Akt Pathway)
Caption: this compound may induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[10]
Putative Signaling Pathway of this compound (JAK/STAT Pathway)
References
- 1. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Evaluation of a Novel Evodiamine-Phospholipid Complex for Improved Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative physicochemical characterization of phospholipids complex of puerarin formulated by conventional and supercritical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
Technical Support Center: Minimizing Off-Target Effects of Evodine in Cellular Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Evodine in cellular signaling studies while minimizing its off-target effects. The following information is presented in a question-and-answer format to directly address common issues and provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known cellular targets?
This compound is a quinolone alkaloid naturally found in the plant Evodia rutaecarpa. It has garnered significant interest for its potential anti-cancer properties. While a comprehensive on-target profile is not fully elucidated, studies have shown that this compound affects multiple key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include, but are not limited to, the PI3K/Akt, MAPK/ERK, and STAT3 signaling pathways. It's important to note that like many small molecules, this compound can have multiple targets, and its observed biological effects may be a result of interactions with several proteins.
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
Several strategies can be employed to mitigate off-target effects:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins[1].
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Use Multiple Cell Lines: The expression levels of on-target and potential off-target proteins can vary between different cell lines. Observing a consistent effect across multiple, well-characterized cell lines can increase confidence that the effect is on-target.
-
Orthogonal Approaches: Confirm findings using non-pharmacological methods. For example, use genetic approaches like siRNA or CRISPR/Cas9 to knockdown the expression of the putative target and assess if this phenocopies the effect of this compound treatment[1].
Troubleshooting Guide
This section provides guidance for common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. This compound degradation: this compound is unstable at temperatures above 60°C and at pH < 5 or > 9[2]. Repeated freeze-thaw cycles can also lead to degradation. 2. Cell culture variability: Differences in cell passage number, confluency, or serum batches can alter cellular responses. | 1. Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect from light. 2. Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. |
| High cellular toxicity at expected effective concentrations | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 2. Off-target effects: this compound may be inhibiting proteins essential for cell survival. | 1. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO). Always include a vehicle control (media with the same concentration of solvent) in your experiments. 2. Perform a thorough dose-response analysis to find a therapeutic window. Use target validation techniques (see Experimental Protocols) to confirm the toxicity is due to on-target inhibition. |
| Poor solubility of this compound in aqueous media | Hydrophobic nature of this compound: this compound is insoluble in water but soluble in organic solvents like acetone and DMSO[2]. It can precipitate when diluted into aqueous cell culture media. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and vortex immediately to ensure proper mixing. 3. Avoid preparing large volumes of working solutions that will be stored for extended periods. |
| No or low observable effect at expected concentrations | 1. Inactive this compound: The compound may have degraded. 2. Sub-optimal assay conditions: The timing of the assay or the specific readout may not be appropriate to detect the effect. | 1. Use a fresh stock of this compound. 2. Perform a time-course experiment to determine the optimal time point for observing the effect. Ensure your assay is sensitive enough to detect the expected change. |
Quantitative Data
Due to the limited availability of comprehensive public data from broad-scale kinome scans or other off-target profiling platforms for this compound, a detailed table of on-target versus off-target binding affinities (Kd) or IC50 values is not currently possible. The following table summarizes reported IC50 values for this compound's effect on the viability of various cancer cell lines, which reflects the compound's overall cellular potency but not direct target engagement.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | ~2 | [3] |
| SW1990 | Pancreatic Cancer | ~2 | [3] |
| BGC-823 | Gastric Cancer | 6.25 - 25 (significant inhibition) | [4] |
| AGS | Gastric Cancer | 6.25 - 25 (significant inhibition) | [4] |
| BGC-823 | Gastric Cancer | 0.07 (for an N-13 modified derivative) | [5] |
Note: These IC50 values are context-dependent and can vary based on the specific experimental conditions, including cell density and assay duration. It is highly recommended that researchers determine the IC50 for their specific cell line and assay.
Experimental Protocols
Protocol: Determining the Lowest Effective Concentration of this compound
Objective: To identify the lowest concentration of this compound that produces the desired on-target effect (e.g., inhibition of a specific signaling pathway) to minimize off-target binding.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to create a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Endpoint Analysis: Lyse the cells and perform a Western blot to analyze the phosphorylation status of the target protein (e.g., p-Akt, p-ERK).
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of inhibition of phosphorylation against the this compound concentration. Determine the EC50 (half-maximal effective concentration) from this curve. The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.
Protocol: Validating this compound's Target Using siRNA Knockdown
Objective: To confirm that the biological effect of this compound is mediated through its putative target.
Methodology:
-
siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the gene of interest (the putative target of this compound). Follow the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells and perform a Western blot or qRT-PCR to confirm the successful knockdown of the target protein.
-
This compound Treatment: Treat the remaining control and knockdown cells with either vehicle or the predetermined effective concentration of this compound.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability assay, migration assay) to assess the cellular response.
-
Data Analysis: Compare the effect of this compound in the control siRNA-treated cells versus the target-knockdown cells. If the effect of this compound is diminished or absent in the knockdown cells, it provides strong evidence that the observed phenotype is mediated through the intended target.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly assess the binding of this compound to its target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to a high density and treat with either vehicle (DMSO) or a saturating concentration of this compound for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
Evodine Solid Dispersions: A Technical Support Center for Enhanced Dissolution
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Evodine solid dispersions to increase its dissolution rate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of formulating and evaluating this compound solid dispersions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate of this compound Solid Dispersion | - Incomplete conversion of crystalline this compound to an amorphous state.[1][2] - Inappropriate carrier selection or drug-to-carrier ratio.[3][4] - Recrystallization of amorphous this compound during storage or dissolution. | - Confirm Amorphous State: Utilize characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify the absence of crystalline peaks.[5][6] - Optimize Formulation: Screen different hydrophilic carriers (e.g., PVP K30, PEG 6000, Poloxamer 188) and vary the drug-to-carrier ratio to find the optimal composition for dissolution enhancement.[1][7] - Assess Physical Stability: Conduct stability studies under accelerated conditions and re-characterize the solid dispersion to check for recrystallization.[3] |
| Phase Separation or Incomplete Mixing During Preparation | - Poor miscibility between this compound and the selected carrier. - Insufficient solvent volume or inappropriate solvent selection in the solvent evaporation method.[8] - Inadequate mixing time or temperature in the fusion method. | - Carrier Screening: Perform preliminary miscibility studies. - Solvent Optimization: Ensure both this compound and the carrier are fully dissolved in a common solvent. If necessary, use a co-solvent system.[9] - Process Parameter Adjustment: In the fusion method, ensure the temperature is above the melting points of both components and allow for sufficient mixing to achieve a homogenous melt. |
| High Variability in Dissolution Profile Results | - Inconsistent particle size of the solid dispersion powder. - "Coning" effect in the dissolution vessel where the powder forms a mound at the bottom. - Inadequate degassing of the dissolution medium.[10] | - Particle Size Control: Sieve the solid dispersion powder to obtain a uniform particle size distribution. - Optimize Dissolution Agitation: Increase the rotation speed of the paddle (e.g., from 50 to 75 or 100 rpm) to improve hydrodynamics within the vessel.[1] - Proper Medium Preparation: Ensure the dissolution medium is properly degassed according to USP guidelines to avoid bubble formation on the sample.[10] |
| Unexpected Peaks in DSC or XRD Analysis | - Residual crystalline drug or carrier.[11] - Presence of a new crystalline form (polymorph) due to drug-carrier interaction or processing conditions. | - Review Preparation Method: Ensure complete dissolution in the solvent or complete melting in the fusion process. - Thermal Analysis: Use DSC to check for any unexpected endothermic or exothermic peaks.[12] - Spectroscopic Analysis: Employ FTIR spectroscopy to investigate potential interactions between this compound and the carrier.[13] |
| Poor Powder Flowability of the Solid Dispersion | - The amorphous nature and particle characteristics of the solid dispersion can lead to stickiness and poor flow. | - Incorporate a Glidant: Add a small percentage of a glidant, such as colloidal silicon dioxide, to the formulation. - Granulation: Consider dry or wet granulation techniques to improve the flow properties of the powder. |
Frequently Asked Questions (FAQs)
1. What is a solid dispersion and why is it used for this compound?
A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[14] This technique is particularly useful for poorly water-soluble drugs like this compound. By dispersing this compound in a hydrophilic carrier, its crystalline structure is converted to a more soluble amorphous form, which can significantly enhance its dissolution rate and bioavailability.[1][4]
2. Which carriers are commonly used for preparing this compound solid dispersions?
Common hydrophilic carriers used for solid dispersions include polyvinylpyrrolidone (PVP) K30, polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 6000), and poloxamers (e.g., Poloxamer 188).[1][7][15] The choice of carrier depends on factors such as its miscibility with this compound, its ability to inhibit recrystallization, and the desired release profile.
3. What are the most common methods for preparing this compound solid dispersions?
The most frequently employed methods are:
-
Solvent Evaporation Method: this compound and the carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.[8]
-
Fusion (Melting) Method: A physical mixture of this compound and a low-melting-point carrier is heated until a homogenous melt is formed, which is then rapidly cooled and solidified.[16]
-
Kneading Method: A paste is formed by kneading a physical mixture of the drug and carrier with a small amount of a hydroalcoholic solvent, which is then dried.[17]
4. How can I confirm the successful formation of an this compound solid dispersion?
The successful formation of a solid dispersion, particularly the conversion of this compound to an amorphous state, can be confirmed using the following characterization techniques:
-
Powder X-ray Diffraction (PXRD): The disappearance of sharp peaks characteristic of crystalline this compound indicates its conversion to an amorphous form.[6]
-
Differential Scanning Calorimetry (DSC): The absence of the endothermic melting peak of this compound in the thermogram of the solid dispersion is a strong indicator of its amorphous state.[5][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can reveal intermolecular interactions (e.g., hydrogen bonding) between this compound and the carrier, which are crucial for the stability of the amorphous form.[13][18]
5. What dissolution media and conditions are appropriate for testing this compound solid dispersions?
For in vitro dissolution testing of this compound solid dispersions, a common approach is to use a USP Apparatus 2 (paddle apparatus).[1] A dissolution medium of pH 6.8 phosphate buffer is often used to simulate intestinal conditions.[1] The temperature is typically maintained at 37 ± 0.5°C, with a paddle rotation speed of 50-100 rpm.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and performance of this compound and solid dispersions of other poorly soluble drugs.
Table 1: Solubility of this compound
| Medium | Solubility | Temperature |
| pH 6.8 Phosphate Buffer | 3.8 µg/mL | 37 ± 0.5°C |
| Data sourced from a study on this compound solid dispersions.[1] |
Table 2: Representative Dissolution Enhancement of a Poorly Soluble Drug (Gliclazide) with PEG 6000
| Formulation | Drug:Carrier Ratio | % Drug Dissolved in 30 min |
| Pure Gliclazide | - | ~40.4% |
| Physical Mixture | 1:9 | Not specified, but lower than SD |
| Solid Dispersion (SD) | 1:9 | Significantly higher than pure drug and PM |
| This table provides a representative example of the significant dissolution enhancement achievable with solid dispersions.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound-PVP K30 Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with PVP K30 to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or another suitable common solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:6 w/w).[1]
-
Accurately weigh the calculated amounts of this compound and PVP K30.
-
Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry, thin film is formed on the inner wall of the flask.
-
Further dry the solid mass in a vacuum oven at a specified temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the final product in a desiccator to protect it from moisture.
Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersions
Objective: To evaluate and compare the dissolution rate of this compound from its solid dispersion formulation with that of the pure drug.
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution vessels (900 mL capacity)
-
pH 6.8 phosphate buffer
-
This compound solid dispersion
-
Pure this compound powder
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system for analysis
Procedure:
-
Prepare 900 mL of pH 6.8 phosphate buffer as the dissolution medium and place it in each dissolution vessel.
-
Degas the medium to remove dissolved air.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to the desired rate (e.g., 100 rpm).[1]
-
Accurately weigh an amount of this compound solid dispersion equivalent to a specific dose of this compound.
-
Introduce the sample into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Repeat the procedure for pure this compound powder for comparison.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profiles.
Visualizations
Caption: Experimental workflow for this compound solid dispersion formulation.
Caption: Troubleshooting logic for low dissolution of this compound solid dispersions.
References
- 1. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Development and Dissolution Rate Enhancement of Efavirenz by Solid Dispersion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Process optimization and characterization of poloxamer solid dispersions of a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Evodine and Rutaecarpine
For Researchers, Scientists, and Drug Development Professionals
Evodine (EVO) and Rutaecarpine (RUT), two primary quinazoline alkaloids isolated from the traditional Chinese medicine Evodia rutaecarpa, have garnered significant attention for their potent anti-inflammatory activities.[1][2][3] This guide provides a comprehensive comparative study of their effects, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to aid in research and development endeavors.
Comparative Efficacy: A Quantitative Overview
The anti-inflammatory potency of this compound and Rutaecarpine has been evaluated in numerous in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) as a model for inflammation. The following tables summarize the key quantitative findings from this research, offering a side-by-side comparison of their effectiveness in modulating key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Cell Line | Concentration | % Inhibition / Effect | Reference |
| This compound | PGE2 | RAW 264.7 | 1-10 µM | Strong inhibition | [4] |
| NO | Mouse Chondrocytes | Not Specified | Decreased generation | [5] | |
| iNOS | Mouse Chondrocytes | Not Specified | Alleviated expression | [5] | |
| COX-2 | RAW 264.7 | Not Specified | Inhibited induction | [6] | |
| COX-2 | Mouse Chondrocytes | Not Specified | Alleviated expression | [5] | |
| Rutaecarpine | NO | RAW 264.7 | 10 and 20 µM | Inhibition of production | [7] |
| iNOS | RAW 264.7 | 10 and 20 µM | Inhibition of expression | [7] | |
| COX-2 | RAW 264.7 | 10 and 20 µM | Inhibition of expression | [7] | |
| PGE2 | RAW 264.7 | 1-10 µM | Strong inhibition | [4] | |
| PGD2 | BMMC | 0.28 µM (IC50 for COX-2) | 50% inhibition | [8] | |
| PGD2 | BMMC | 8.7 µM (IC50 for COX-1) | 50% inhibition | [8] |
Table 2: Modulation of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line / Model | Concentration | Effect | Reference |
| This compound | TNF-α | RBL-2H3 mast cells | Not Specified | Suppressed | [9] |
| TNF-α | Mouse Chondrocytes | Not Specified | Decreased generation | [5] | |
| IL-4 | RBL-2H3 mast cells | Not Specified | Suppressed | [9] | |
| IL-6 | Mouse Chondrocytes | Not Specified | Decreased generation | [5] | |
| IL-1β | THP-1 cells | Not Specified | Inhibited expression | [10] | |
| Rutaecarpine | TNF-α | RAW 264.7 | 10 and 20 µM | Reserved expression | [11] |
| IL-6 | RAW 264.7 | 1-10 µg/mL | Reduced mRNA levels | [12] | |
| IL-1β | RAW 264.7 | 10 and 20 µM | Inhibited expression | [7] |
Mechanisms of Action: Signaling Pathway Modulation
Both this compound and Rutaecarpine exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a critical mediator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
-
This compound has been shown to inhibit the activation of NF-κB.[13][14] It can suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5][15] This inhibitory action on the NF-κB pathway is a key mechanism behind its ability to downregulate the expression of various inflammatory mediators.[10]
-
Rutaecarpine also demonstrates a significant inhibitory effect on the NF-κB pathway.[7][16] It has been observed to hinder the phosphorylation of both IκBα and the p65 subunit of NF-κB, consequently blocking the translocation of p65 to the nucleus.[7][16][17] This mechanism is central to its anti-inflammatory properties.[18]
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation.
-
This compound has been documented to inhibit the phosphorylation of ERK, JNK, and p38 in various inflammatory models.[19] By suppressing the MAPK signaling pathways, this compound can effectively reduce the production of pro-inflammatory cytokines.
-
Rutaecarpine also modulates the MAPK pathway, although with some specificity. It has been shown to inhibit the phosphorylation of ERK and p38, but not JNK, in LTA-stimulated macrophages.[7][16] However, in other contexts, it has been found to reduce the phosphorylation of all three MAPKs.[20] This suggests that the effect of Rutaecarpine on the MAPK pathway may be cell-type or stimulus-dependent.
Experimental Protocols
The following provides a generalized, detailed methodology for in vitro anti-inflammatory assays based on common practices in the cited literature.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound and Rutaecarpine on LPS-stimulated macrophages.
1. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or Rutaecarpine (typically in the range of 1-50 µM) for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.
2. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Briefly, an equal volume of culture supernatant is mixed with the Griess reagent and incubated at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
4. Western Blot Analysis for Protein Expression:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, PGE2) in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
Both this compound and Rutaecarpine demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and cytokines. Their primary mechanisms of action involve the suppression of the NF-κB and MAPK signaling pathways. While both compounds show overlapping activities, subtle differences in their modulation of the MAPK pathway components may exist, suggesting the potential for targeted therapeutic applications. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of these natural compounds in inflammatory diseases.
References
- 1. Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evodiamine Alleviates 2,4-Dinitro-1-Chloro-Benzene-Induced Atopic Dermatitis-like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Ethanol Extract of Evodiae Fructus and Its Ingredient, Rutaecarpine, Inhibit Infection of SARS-CoV-2 and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Mechanism of An Alkaloid Rutaecarpine in LTA-Stimulated RAW 264.7 Cells: Pivotal Role on NF-κB and ERK/p38 Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rutaecarpine derivatives synthesized via skeletal reorganization alleviate inflammation-associated oxidative damage by inhibiting the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rutaecarpine Increases Nitric Oxide Synthesis via eNOS Phosphorylation by TRPV1-Dependent CaMKII and CaMKKβ/AMPK Signaling Pathway in Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rutaecarpine, an Alkaloid from Evodia rutaecarpa, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β Signal Axis through a Cyclic Nucleotides/VASP—Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Evodine Versus Emodin: A Comparative Analysis of Their Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Evodine, a quinolone alkaloid, and emodin, an anthraquinone, are both naturally occurring compounds with demonstrated anti-inflammatory properties. While they share the ability to modulate key inflammatory pathways, the specifics of their mechanisms and potency can differ. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, to aid in research and development efforts.
I. Comparative Overview of Anti-inflammatory Mechanisms
Both this compound and emodin exert their anti-inflammatory effects by targeting critical signaling pathways involved in the inflammatory response. These primarily include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.
This compound has been shown to significantly inhibit the NF-κB pathway, a central regulator of inflammatory gene expression. By doing so, it downregulates the production of various pro-inflammatory mediators. While its effects on the MAPK and NLRP3 inflammasome pathways are less extensively characterized than those of emodin, emerging evidence suggests its involvement in modulating these pathways as well.
Emodin , on the other hand, has been more comprehensively studied, with a well-documented inhibitory role across all three pathways. It effectively suppresses the activation of NF-κB, attenuates the phosphorylation of key MAPK proteins, and inhibits the assembly and activation of the NLRP3 inflammasome.
II. Quantitative Comparison of Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and emodin on key inflammatory markers and signaling proteins.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line/Model | Inhibition | IC₅₀ Value | Citation |
| This compound | TNF-α | RAW 264.7 Macrophages | Dose-dependent inhibition of LPS-induced production | Not explicitly stated | [1] |
| IL-6 | RAW 264.7 Macrophages | Dose-dependent inhibition of LPS-induced production | Not explicitly stated | [1] | |
| Emodin | TNF-α | Mast Cells (PMA + A23187-stimulated) | Dose-dependent inhibition of release | Not explicitly stated | |
| IL-6 | Mast Cells (PMA + A23187-stimulated) | Dose-dependent inhibition of release | Not explicitly stated | ||
| IL-1β | Rat Peritoneal Macrophages (ATP-induced) | Dose-dependent inhibition of release | 1.6 µM | [2] |
Table 2: Inhibition of NF-κB Signaling Pathway
| Compound | Parameter | Cell Line/Model | Effect | Citation |
| This compound | NF-κB activity | RAW 264.7 Macrophages | Inhibition of LPS-induced activation | [1] |
| Emodin | NF-κB p65 nuclear translocation | Mast Cells (PMA + A23187-stimulated) | Attenuated | |
| IκBα phosphorylation and degradation | Mast Cells (PMA + A23187-stimulated) | Reduced | ||
| IKK phosphorylation | Mast Cells (PMA + A23187-stimulated) | Reduced |
Table 3: Inhibition of MAPK Signaling Pathway
| Compound | Target | Cell Line/Model | Effect | Citation |
| This compound | p-ERK, p-p38, p-JNK | Data not available | - | |
| Emodin | p-ERK1/2 | TGF-β1-stimulated NRK-49F cells | Dose-dependent suppression | [3] |
| p-p38 | TGF-β1-stimulated NRK-49F cells | Dose-dependent suppression | [3] | |
| p-JNK | TGF-β1-stimulated NRK-49F cells | No significant reduction | [3] | |
| p-p38, p-ERK, p-JNK | PMA + A23187-stimulated Mast Cells | Dose-dependent attenuation of phosphorylation |
Table 4: Inhibition of NLRP3 Inflammasome Pathway
| Compound | Parameter | Cell Line/Model | Effect | IC₅₀ Value | Citation |
| This compound | IL-1β secretion, Caspase-1 activation | Data not available | - | - | |
| Emodin | IL-1β secretion | LPS-primed BMDMs (Nigericin-stimulated) | Dose-dependent decrease | Not explicitly stated | [4] |
| Cleaved Caspase-1 | LPS-primed BMDMs (Nigericin-stimulated) | Dose-dependent decrease | Not explicitly stated | [4] | |
| IL-1β release | ATP-induced Rat Peritoneal Macrophages | Dose-dependent reduction | 1.6 µM | [2] | |
| Macrophage death | ATP-induced Rat Peritoneal Macrophages | Concentration-dependent reduction | 0.2 µM | [5] |
III. Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and emodin.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
A. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density of 1-2 x 10⁵ cells/well and allow to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or emodin.
-
After a pre-incubation period (typically 1-2 hours), stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.
-
Incubate for the desired time period depending on the endpoint being measured (e.g., 24 hours for cytokine analysis).
-
B. Western Blot Analysis for MAPK Phosphorylation
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p38, JNK, and ERK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software, and the ratio of phosphorylated to total protein is calculated.
C. NLRP3 Inflammasome Activation Assay (IL-1β and Caspase-1 Measurement)
-
Cell Priming and Treatment: Seed bone marrow-derived macrophages (BMDMs) in a 24-well plate. Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours. Then, treat with various concentrations of emodin for 1 hour.
-
Inflammasome Activation: Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells to obtain cell lysates.
-
Western Blot for Caspase-1: Precipitate proteins from the supernatant using methanol/chloroform. Resuspend the pellet in sample buffer and analyze for cleaved caspase-1 (p20) by Western blotting as described above. Analyze cell lysates for pro-caspase-1.
-
ELISA for IL-1β: Measure the concentration of IL-1β in the cell culture supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
V. Conclusion
Both this compound and emodin demonstrate significant anti-inflammatory potential through their modulation of key signaling pathways. Emodin's mechanisms are more extensively documented, with robust evidence for its inhibitory effects on the NF-κB, MAPK, and NLRP3 inflammasome pathways. This compound shows clear promise as an inhibitor of the NF-κB pathway, though further quantitative studies are required to fully elucidate its comparative efficacy against the MAPK and NLRP3 inflammasome pathways. This guide provides a foundational comparison to inform further research and drug development in the field of anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Emodin inhibits ATP-induced IL-1β secretion, ROS production and phagocytosis attenuation in rat peritoneal macrophages via antagonizing P2X₇ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of ATP-induced macrophage death by emodin via antagonizing P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Evodine and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Evodine against other well-researched natural compounds. The following sections present quantitative data from various experimental models, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways to support further research and drug development in the field of neuroprotection.
Comparative Efficacy: A Quantitative Overview
The neuroprotective potential of this compound and other natural compounds has been evaluated in various in vitro and in vivo models of neurodegenerative diseases. This section summarizes key quantitative findings from studies investigating their effects on cell viability, apoptosis, and oxidative stress.
Table 1: In Vitro Neuroprotection in Cellular Models of Neurotoxicity
| Compound | Model System | Insult | Concentration(s) | % Increase in Cell Viability | % Decrease in Apoptosis | Reference(s) |
| This compound | PC12 cells | Oxygen-Glucose Deprivation (OGD) | 1, 5, 10 µM | Up to ~40% | Up to ~35% (caspase-3 inhibition) | [1] |
| Resveratrol | Primary Neuronal Cultures | OGD/Reperfusion | 0.1, 1, 10 µM | Dose-dependent increase | Dose-dependent decrease in caspase-3 and -12 | [2] |
| Curcumin | N2a cells | Amyloid-β (Aβ42) | Not specified | Significant increase | Significant decrease | [3] |
| Quercetin | Neuronal cells | Amyloid-β peptide | Micromolar range | Protective effects observed | Attenuation of apoptosis | [4] |
Note: The data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: In Vivo Neuroprotection in Animal Models of Neurodegeneration
| Compound | Animal Model | Disease Model | Dosage | Outcome Measure(s) | % Improvement | Reference(s) |
| This compound | Rat | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Reduced infarct volume | Significant reduction | [1] |
| Resveratrol | Rat | MCAO | 30 mg/kg (i.p.) | Reduced infarct volume, improved neurobehavioral function | Significant improvement | [5] |
| Curcumin | Mouse | Rotenone-induced Parkinson's Disease | 50, 100, 200 mg/kg (p.o.) | Improved motor function, reduced oxidative damage | Significant improvement | [6] |
| Quercetin | Rat | Rotenone- and iron-induced Parkinson's Disease | 25 mg/kg | Improved biochemical and neuroinflammatory markers | Significant improvement | [7] |
Note: The percentage of improvement is often reported as statistically significant compared to the disease model control group. Direct percentage values can vary greatly between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to assess neuroprotection.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Induce neurotoxicity using the desired insult (e.g., Aβ, rotenone, OGD).
-
Treat the cells with various concentrations of the test compounds (this compound, Resveratrol, etc.) for the specified duration.
-
After treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded brain tissue sections or cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
4′,6-diamidino-2-phenylindole (DAPI) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For tissue sections: Deparaffinize and rehydrate the sections.
-
For cultured cells: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[8]
-
-
TUNEL Reaction:
-
Washing:
-
Wash the samples twice with PBS to remove unincorporated nucleotides.[8]
-
-
Counterstaining:
-
Incubate the samples with DAPI solution for 15 minutes to stain the nuclei.[10]
-
-
Imaging:
-
Mount the samples and visualize them under a fluorescence microscope. TUNEL-positive cells will exhibit green or red fluorescence, depending on the label used.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cultured cells and prepare a control group.
-
Pellet 1-5 million cells and resuspend them in chilled cell lysis buffer.
-
Incubate on ice for 10 minutes and then centrifuge to obtain the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer, quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and other natural compounds are mediated through the modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective agents.
Caption: A generalized workflow for in vitro and in vivo neuroprotection studies.
Caption: this compound's activation of the PI3K/Akt/mTOR neuroprotective pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Neuroprotective Effects of Dietary Curcumin and Solid Lipid Curcumin Particles in Cultured Mouse Neuroblastoma Cells after Exposure to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 6. Neuroprotective effect of curcumin as evinced by abrogation of rotenone-induced motor deficits, oxidative and mitochondrial dysfunctions in mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Comparative analysis of the anticancer activity of Evodine and its synthetic derivatives.
A comprehensive review of the enhanced anticancer potential of synthetic Evodine derivatives compared to their natural counterpart, supported by experimental data and mechanistic insights.
This compound, a naturally occurring quinolone alkaloid extracted from the unripe fruit of Evodia rutaecarpa, has long been recognized for its diverse pharmacological activities, including anticancer properties. However, its clinical application has been hampered by factors such as low bioavailability and moderate potency. To address these limitations, researchers have synthesized a range of this compound derivatives, demonstrating significantly enhanced anticancer efficacy. This guide provides a comparative analysis of the anticancer activity of this compound and its synthetic derivatives, presenting key experimental data, detailed methodologies, and insights into the underlying molecular mechanisms.
Comparative Anticancer Activity: this compound vs. Synthetic Derivatives
Extensive research has focused on modifying the chemical structure of this compound to improve its anticancer capabilities. These modifications have led to the development of derivatives with superior performance in inhibiting cancer cell growth and inducing apoptosis.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the comparative IC50 values of this compound and its synthetic derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | > 100 | [1] |
| HepG2 (Liver) | > 100 | [1] | |
| OVCAR-3 (Ovarian) | > 100 | [1] | |
| HeLa (Cervical) | > 100 | [1] | |
| K562 (Leukemia) | > 100 | [1] | |
| SGC-790 (Gastric) | > 100 | [1] | |
| EM-d-Rha | A549 (Lung) | 8.5 ± 1.2 | [1] |
| HepG2 (Liver) | 7.8 ± 0.9 | [1] | |
| OVCAR-3 (Ovarian) | 9.2 ± 1.5 | [1] | |
| HeLa (Cervical) | 10.1 ± 1.8 | [1] | |
| K562 (Leukemia) | 6.5 ± 0.7 | [1] | |
| SGC-790 (Gastric) | 11.3 ± 2.1 | [1] |
Table 1: Comparative IC50 values of this compound and its synthetic derivative EM-d-Rha against various human cancer cell lines.[1]
The data clearly indicates that the synthetic derivative, EM-d-Rha, exhibits significantly more potent cytotoxic effects across a panel of human cancer cell lines, with IC50 values in the low micromolar range, whereas this compound shows minimal activity at concentrations up to 100 µM.[1] This suggests that the structural modifications in EM-d-Rha substantially enhance its ability to inhibit cancer cell proliferation.
Mechanistic Insights: Signaling Pathways
The anticancer activity of this compound and its derivatives is attributed to their ability to modulate various signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[2] Both this compound and its derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound and its derivatives.
Apoptosis Induction
A key mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. The synthetic derivative EM-d-Rha has been demonstrated to be a potent inducer of apoptosis in cancer cells.[1] This process involves the activation of the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial transmembrane potential and the upregulation of apoptosis-related factors.[1]
Caption: Intrinsic apoptosis pathway induced by EM-d-Rha.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its synthetic derivatives for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) at a concentration that does not affect cell proliferation.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The cell survival rate is calculated as (absorbance of treated cells / absorbance of control cells) x 100%. The IC50 value is determined by plotting the percentage of cell survival against the drug concentration.[3][4]
Caption: Workflow of the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5]
References
- 1. Antitumor Effects and Mechanism of Novel Emodin Rhamnoside Derivatives against Human Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evodine's Inhibitory Effect on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the inhibitory effects of evodine on the Nuclear Factor-kappa B (NF-κ-B) signaling pathway. By objectively comparing its performance with other well-characterized NF-κB inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in inflammation, oncology, and drug discovery.
Comparative Analysis of NF-κB Inhibitors
This compound, an alkaloidal component isolated from the fruit of Evodia rutaecarpa, has demonstrated potent anti-inflammatory and anti-cancer activities, largely attributed to its ability to suppress the NF-κB signaling cascade.[1][2] This section provides a quantitative comparison of this compound with other known NF-κB inhibitors. While direct IC50 values for this compound in NF-κB reporter assays are not consistently reported in the literature, its potent biological effects, mediated by NF-κB inhibition, are well-documented.
| Compound | Target/Assay | Cell Line(s) | Stimulus | IC50 Value | Reference(s) |
| This compound (Evodiamine) | Inhibition of cell invasion (NF-κB dependent) | B16-F10 (Melanoma) | - | 2.4 µM | [2] |
| Inhibition of cell invasion (NF-κB dependent) | LLC (Lewis Lung Carcinoma) | - | 4.8 µM | [2] | |
| Inhibition of cell viability | A549, H1299 (NSCLC) | - | ~5 µM | [3] | |
| Parthenolide | Inhibition of cytokine expression (downstream of NF-κB) | THP-1 (Monocytes) | LPS | 1.091-2.620 µM | |
| Curcumin | NF-κB Luciferase Reporter Assay | RAW264.7 (Macrophages) | LPS | 18 µM | |
| NF-κB Luciferase Reporter Assay | - | TNF-α | ~57 µM | ||
| Bortezomib | Cytotoxicity (NF-κB-dependent cancers) | Jurkat, MOLT4, CEM (T-ALL) | - | 4-12 nM |
Note: The inhibitory potency of compounds can vary significantly based on the cell type, the stimulus used to activate the NF-κB pathway, and the specific assay employed. The data presented should be interpreted within this context.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental validation of NF-κB inhibitors, this section provides visual representations of the canonical NF-κB signaling pathway and a typical experimental workflow.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a critical signaling cascade that responds to various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). Its activation leads to the transcription of numerous pro-inflammatory and survival genes.
Experimental Workflow for Validating NF-κB Inhibitors
A systematic approach is crucial for validating the inhibitory effect of a compound on the NF-κB pathway. The following workflow outlines the key experimental stages, from initial screening to detailed mechanistic studies.
Detailed Experimental Protocols
This section provides standardized protocols for the key experiments used to assess the inhibitory effect of compounds on the NF-κ-B pathway.
NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of NF-κB in response to a stimulus and in the presence of an inhibitor.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HeLa, or RAW264.7) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot for Phosphorylated p65 and IκBα
Objective: To determine the effect of an inhibitor on the phosphorylation status of key proteins in the NF-κ-B signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, H1299, or macrophages) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with TNF-α or LPS for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the DNA-binding activity of the NF-κB p65/p50 dimer to its consensus DNA sequence.
Methodology:
-
Nuclear Extract Preparation:
-
Treat cells with the test compound and/or stimulus as described for Western blotting.
-
Isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a non-radioactive label such as biotin or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts (5-10 µg) in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift analysis, a specific antibody against the p65 or p50 subunit can be added to the reaction mixture.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer the separated complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or fluorescent detection system.
-
Conclusion and Future Directions
This compound has been consistently shown to be a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the direct inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1] The available data, including IC50 values for its anti-invasive and cytotoxic effects, position this compound as a promising candidate for further investigation as a therapeutic agent for NF-κB-driven diseases.
Future research should focus on obtaining a direct IC50 value for this compound's inhibition of NF-κB transcriptional activity using a standardized reporter assay across multiple cell lines. This will enable a more direct and robust comparison with other well-established NF-κB inhibitors. Furthermore, preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in inflammatory diseases and cancer.
References
- 1. Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
In silico docking comparison of Evodine and Evodone with anticancer targets.
A Comparative analysis of the binding affinities of two promising alkaloids, Evodine and Evodone, with key anticancer protein targets reveals insights into their potential as therapeutic agents. This guide provides a summary of their in silico docking performance, detailed experimental protocols for computational analysis, and a visualization of the pertinent signaling pathways.
Comparative Docking Analysis
An in silico molecular docking study was conducted to compare the binding affinities of this compound and Evodone against various protein targets implicated in cancer progression. The binding affinity, measured in kcal/mol, indicates the strength of the interaction between the ligand (this compound or Evodone) and the protein target. A more negative value suggests a stronger and more favorable interaction.
The results, summarized in the table below, indicate that this compound generally exhibits a stronger binding affinity for the tested anticancer targets compared to Evodone. This suggests that this compound may have a higher potential to inhibit the function of these proteins, a crucial aspect of cancer therapy.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| This compound | Phosphoinositide 3-kinase (PI3K) | 3HHM | -7.0 | [1] |
| Evodone | Phosphoinositide 3-kinase (PI3K) | 3HHM | -5.8 | [1] |
| This compound | Topoisomerase I (TOP1) | 1T8I | -35.97 (Binding Free Energy) | [2][3] |
Note: The binding free energy for this compound against Topoisomerase I was calculated using a different methodology, which may not be directly comparable to the binding affinity scores.
Experimental Protocols
The following provides a generalized, detailed methodology for in silico molecular docking studies, based on common practices in the field. This protocol is intended to serve as a guide for researchers conducting similar computational analyses.
1. Software and Resource Requirements:
-
Molecular Docking Software: AutoDock Vina is a widely used and validated open-source program for molecular docking.
-
Molecular Visualization Tool: PyMOL or Discovery Studio Visualizer for preparing molecules and visualizing docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
Ligand Structure Database: PubChem or ZINC for obtaining the 3D structures of small molecules.
2. Ligand and Receptor Preparation:
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of this compound and Evodone are obtained from a chemical database like PubChem.
-
The ligand structures are optimized to their lowest energy conformation.
-
Torsional degrees of freedom are defined to allow for flexibility during the docking process.
-
The prepared ligand structures are also saved in the PDBQT file format.
-
3. Grid Box Generation:
-
A three-dimensional grid box is defined around the active site of the target protein.
-
The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations within that space.
4. Molecular Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations.
-
The program systematically searches for the optimal binding pose of the ligand within the defined grid box on the receptor.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm that combines a genetic algorithm with a local search method.
-
The program calculates the binding affinity for each predicted pose, and the pose with the lowest binding energy is considered the most favorable.
5. Analysis of Results:
-
The docking results are analyzed to identify the best binding poses and their corresponding binding affinities.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.
Signaling Pathway and Experimental Workflow
The anticancer effects of this compound have been linked to its ability to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The following diagrams illustrate a simplified representation of the PI3K/Akt signaling pathway and a general workflow for in silico docking studies.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Caption: General workflow for an in silico molecular docking study.
References
- 1. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Anticancer Effects of Curcumin, Resveratrol, and Quercetin
Lack of Data on Synergistic Anticancer Effects of Evodine with Other Natural Products
Initial comprehensive searches for scientific literature on the synergistic anticancer effects of this compound in combination with other natural products such as curcumin, resveratrol, and quercetin have yielded no specific studies. The existing research predominantly focuses on the synergistic effects of these other well-known natural compounds with each other or in combination with conventional chemotherapeutic agents.
Therefore, this guide will pivot to a closely related and well-documented area: the synergistic anticancer effects of three extensively researched natural products—Curcumin, Resveratrol, and Quercetin. This comparative guide will adhere to the requested format, providing a detailed overview of their combined effects, experimental data, and methodologies for an audience of researchers, scientists, and drug development professionals.
The combination of natural products in cancer therapy is a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. This guide provides a comparative analysis of the synergistic anticancer effects of three potent phytochemicals: curcumin, resveratrol, and quercetin.
Synergistic Effects on Cancer Cell Viability and Apoptosis
The combination of curcumin, resveratrol, and quercetin has been shown to synergistically inhibit the proliferation of various cancer cell lines and induce apoptosis more effectively than when used as single agents.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies demonstrating the synergistic anticancer effects of these natural product combinations.
Table 1: Synergistic Inhibition of Cancer Cell Proliferation
| Combination | Cancer Cell Line | Concentration (µM) | % Inhibition (Combination) | % Inhibition (Individual Agents) | Combination Index (CI) | Reference |
| Curcumin + Resveratrol | Hepa1-6 (Hepatocellular Carcinoma) | Curcumin (5) + Resveratrol (10) | ~70% | Curcumin (~25%), Resveratrol (~30%) | < 1 | [1] |
| Curcumin + Quercetin | MDA-MB-231 (Triple-Negative Breast Cancer) | Curcumin (10) + Quercetin (20) | Significantly higher than individual agents | Dose-dependent inhibition by each | Not specified | [2] |
| Curcumin + Silymarin | DLD-1 (Colon Cancer) | Curcumin (6.25) + Silymarin (50) | ~60% | Curcumin (~25%), Silymarin (~15%) | < 1 | [3] |
| Quercetin + Luteolin | MCF-7 (Breast Cancer) | Quercetin (20) + Luteolin (20) | Significantly higher than individual agents | Dose-dependent inhibition by each | 0.72 | [4] |
Table 2: Enhancement of Apoptosis by Combination Treatment
| Combination | Cancer Cell Line | Observation | Fold Increase in Apoptosis (vs. Control) | Reference |
| Curcumin + Resveratrol | Hepa1-6 (Hepatocellular Carcinoma) | Increased Caspase-3, -8, -9 activation | Significantly higher than individual agents | [1] |
| Curcumin + Silymarin | DLD-1 (Colon Cancer) | Increased Caspase-3/7 activity | 5-fold | [5] |
| Curcumin + Thymoquinone | A375 (Melanoma) | Activation of mitochondrial apoptotic pathway via Caspase-9 | Significantly higher than individual agents | [6] |
| Quercetin + Docetaxel | MDA-MB-231 (Breast Cancer) | Increased apoptotic response | Significantly higher than individual agents | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies on the synergistic effects of these natural products.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the individual natural products and their combinations for 24 to 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The synergistic anticancer effects of these natural product combinations are often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. Synergistic anticancer effects of curcumin and resveratrol in Hepa1-6 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer action of quercetin and curcumin against triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin Sensitizes Silymarin to Exert Synergistic Anticancer Activity in Colon Cancer Cells [jcancer.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. [PDF] Anticancer Activity of Natural Compounds. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Evodine-induced cell cycle arrest.
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Evodine-induced cell cycle arrest with established chemotherapeutic agents, Doxorubicin and Paclitaxel. By presenting experimental data, detailed protocols, and visual pathways, this guide aims to facilitate the replication and extension of published findings on this compound's mechanism of action.
This compound, a quinolone alkaloid, has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest, primarily at the G2/M phase. This guide synthesizes published data to offer a comparative analysis against Doxorubicin and Paclitaxel, two widely used drugs that also interfere with cell cycle progression.
Comparative Analysis of Cell Cycle Arrest
To objectively assess the efficacy of this compound in halting cell proliferation, its effects on cell cycle distribution are compared with Doxorubicin and Paclitaxel in different cancer cell lines. The following tables summarize the percentage of cells in each phase of the cell cycle after treatment with the respective compounds.
Table 1: this compound - Effect on Cell Cycle Distribution in Human Ovarian Cancer Cells (A2780/WT)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 | 35.1 | 9.7 |
| This compound | 0.1 | 53.8 | 33.5 | 12.7 |
| This compound | 1 | 48.7 | 28.9 | 22.4 |
| This compound | 10 | 35.6 | 15.2 | 49.2 |
Table 2: Doxorubicin - Effect on Cell Cycle Distribution in Breast Cancer Cells [1][2]
| Cell Line | Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control | 0 | - | - | - |
| Doxorubicin | 50 | - | - | - | |
| Doxorubicin | 200 | - | - | - | |
| Doxorubicin | 800 | - | - | 36.32 | |
| MDA-MB-231 | Control | 0 | - | - | - |
| Doxorubicin | 50 | - | - | - | |
| Doxorubicin | 200 | - | - | - | |
| Doxorubicin | 800 | - | - | 45.67 | |
| T47D | Control | - | - | - | - |
| Doxorubicin | - | - | - | 60.58 |
Table 3: Paclitaxel - Effect on Cell Cycle Distribution in Glioma Cells (T98G) [3]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 47.0 | 15.2 | 37.8 |
| Paclitaxel | 28.7 | 12.5 | 58.8 |
Impact on Key Cell Cycle Regulatory Proteins
The progression through the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The G2/M transition is primarily controlled by the CDK1/Cyclin B1 complex. The following table summarizes the effects of this compound, Doxorubicin, and Paclitaxel on these key proteins.
Table 4: Comparative Effects on G2/M Regulatory Proteins
| Compound | Effect on Cyclin B1 | Effect on CDK1 |
| This compound | Upregulation of protein levels. | Downregulation of protein levels in some cell lines, while upregulating in others. Inhibition of CDK1 activity through prevention of activating phosphorylation. |
| Doxorubicin | Increased protein levels. | Generally, no significant change in total protein levels, but activity is modulated. |
| Paclitaxel | Accumulation of the protein. | Accumulation of the protein.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying this compound-induced cell cycle arrest and the experimental procedures used to study it, the following diagrams are provided.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Western Blotting for Cyclin B1 and CDK1
This protocol outlines the general steps for detecting the protein levels of Cyclin B1 and CDK1.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
References
Evodiamine's Double-Edged Sword: A Comparative Analysis of its Cytotoxicity in Cancer and Normal Cells
For Immediate Release
Evodiamine, a naturally occurring alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention within the scientific community for its potent anti-cancer properties. This guide provides a comprehensive comparison of the cytotoxic effects of Evodiamine on various cancer cell lines versus its impact on normal, healthy cells, supported by experimental data. The evidence suggests a promising therapeutic window for Evodiamine, demonstrating a selective and potent cytotoxic effect against malignant cells while exhibiting markedly lower toxicity towards their normal counterparts.
Quantitative Cytotoxicity Data
The selective cytotoxicity of Evodiamine is a key indicator of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Evodiamine in a range of human cancer cell lines compared to normal human cell lines. A lower IC50 value signifies a higher cytotoxic potency.
| Cell Line | Cell Type | Cancer Type (if applicable) | IC50 (µM) | Incubation Time (h) | Assay |
| U2OS | Human Osteosarcoma | Bone | 6 | Not Specified | MTT |
| hFOB 1.19 | Human Fetal Osteoblastic | Normal Bone | 105 | Not Specified | MTT |
| HepG2 | Human Hepatocellular Carcinoma | Liver | 20 | Not Specified | MTT |
| PLHC-1 | Human Hepatocellular Carcinoma | Liver | 20 | Not Specified | MTT |
| THLE-2 | Human Normal Liver | Normal Liver | 100 | Not Specified | MTT |
| HT29 | Human Colorectal Adenocarcinoma | Colon | 30 | 24 | CCK-8 |
| HCT116 | Human Colorectal Carcinoma | Colon | 15 | 24 | CCK-8 |
| A549 | Human Lung Carcinoma | Lung | 22.44 | 24 | MTT |
| LLC | Lewis Lung Carcinoma | Lung | 6.86 | 48 | MTT |
| 5637 | Human Bladder Carcinoma | Bladder | 1 | 48 | CCK-8 |
| HT1197 | Human Bladder Carcinoma | Bladder | 3 | 48 | CCK-8 |
| Primary Neonatal Rat Cardiomyocytes | Rat Cardiomyocytes | Normal Heart | ~94 (28.44 µg/mL) | 24 | CCK-8 |
| Normal Human Peripheral Blood Cells | Human Lymphocytes | Normal Blood | Low Toxicity | Not Specified | Not Specified |
The data clearly illustrates that Evodiamine is significantly more potent against a variety of cancer cell lines, with IC50 values in the low micromolar range. In stark contrast, the IC50 values for normal bone and liver cells are substantially higher, indicating a much lower level of toxicity.[1][2] For instance, Evodiamine is approximately 17.5 times more toxic to osteosarcoma cells (U2OS) than to normal osteoblastic cells (hFOB 1.19).[1] Similarly, a five-fold selectivity is observed for liver cancer cells over normal liver cells.[2] Furthermore, studies have reported that Evodiamine exhibits minimal toxicity against normal human peripheral blood cells.[3] However, it is noteworthy that some toxicity has been observed in primary neonatal rat cardiomyocytes, suggesting that cardiotoxicity could be a potential concern.[4]
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of Evodiamine using a colorimetric assay such as MTT or CCK-8, which are standard methods for assessing cell viability.
1. Cell Culture and Seeding:
-
Cancer and normal cell lines are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
2. Evodiamine Treatment:
-
A stock solution of Evodiamine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of Evodiamine are made in the cell culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of Evodiamine. A control group receives medium with the solvent at the same final concentration as the highest Evodiamine dose.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow Evodiamine to exert its cytotoxic effects.
4. Cell Viability Assay (MTT Assay Example):
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value, the concentration of Evodiamine that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the Evodiamine concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To understand the differential effects of Evodiamine, it is crucial to examine the molecular pathways it influences.
References
- 1. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Evodine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Evodine (CAS: 6989-38-4), a naturally occurring alkaloid. This document provides procedural guidance to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing risks to personnel and the environment.
This compound, an alkaloid extracted from the fruits of Evodia rutaecarpa, requires careful management as a hazardous chemical waste. Adherence to the following protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 6989-38-4 |
| Molecular Formula | C₁₈H₁₉NO₅ |
| Molecular Weight | 329.35 g/mol |
| Physical Description | White to off-white powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] All waste materials containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.[1] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
2. Waste Segregation and Collection: Proper segregation of this compound waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid this compound Waste:
-
Liquid this compound Waste:
-
Contaminated Sharps:
3. Labeling of Waste Containers: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The chemical name: "this compound."
-
The CAS Number: "6989-38-4."
-
An indication of the hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").[1]
-
The accumulation start date.
-
The name and contact information of the responsible researcher or laboratory.
4. Storage of Waste: Store sealed and labeled this compound waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.
5. Spill and Emergency Procedures: In the event of a spill, immediate and appropriate action must be taken.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent and water solution.
-
Place all cleaning materials, including used gloves, into the hazardous waste container.
-
Seal the container and move it to the designated hazardous waste storage area.
-
-
First Aid Measures: [1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
6. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Provide them with a complete and accurate inventory of the waste.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Evodine
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent bioactive compounds like Evodine are paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance for managing this compound in a laboratory setting.
This compound, an alkaloid extracted from the tetradium genus of plants, requires careful handling due to its toxicological profile.[1] Adherence to strict safety protocols is crucial to mitigate risks associated with its use.
Personal Protective Equipment (PPE) for Handling this compound
The consistent and correct use of Personal Protective Equipment (PPE) is the foundation of safe laboratory practice when working with this compound. Based on safety data sheet (SDS) guidelines, the following PPE is mandatory.[2][3]
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or dust particles of this compound.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact with the compound.[2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (for dusts/aerosols) | Recommended when handling the powder form to prevent inhalation.[2] |
Quantitative Toxicity Data
This compound has been classified as toxic if swallowed.[4] The following table summarizes the available quantitative toxicity data.
| Metric | Value | Species | Reference |
| LD50 (Lethal Dose, 50%) | 77.8 mg/kg | Not Specified | [5] |
| Acute Toxicity (Oral) | Category 3 | N/A | [4] |
It is important to note that no occupational exposure limits (OELs) have been established for this compound by region-specific regulatory bodies.[6]
Experimental Protocols: Safe Handling and Disposal
A structured operational plan is essential for handling this compound safely throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, powdered this compound should be stored at -20°C.[2] The container should be stored locked up.[6]
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
Preparation of Solutions
-
Work Area: Always handle this compound and its solutions in a designated and well-ventilated area, preferably within a chemical fume hood.[6]
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2]
-
Procedure: Slowly add the solvent to the powdered this compound while gently vortexing to ensure complete dissolution. For cell culture experiments, a concentrated stock solution in DMSO can be prepared and subsequently diluted to the final working concentration in the cell culture medium.[2]
Spill Management
-
Ensure adequate ventilation and wear all required PPE.
-
Avoid dust formation.
-
Sweep up the spilled solid material and shovel it into a suitable container for disposal.[6]
-
For liquid spills, cover with an inert absorbent material.
-
Collect the absorbent material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be treated as hazardous chemical waste.[2][4]
Step-by-Step Disposal Protocol
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[2]
-
Storage of Waste: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory, away from general traffic.
-
Disposal Method: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[2] This should be done through a licensed chemical waste disposal company.[7] The recommended method of disposal is incineration.[7]
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate should be collected as hazardous liquid waste.[2] Once decontaminated, the empty container can be disposed of as regular lab glass or plastic.[2]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. foodchemadditives.com [foodchemadditives.com]
- 2. benchchem.com [benchchem.com]
- 3. Evodiamine 518-17-2 [sigmaaldrich.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
